molecular formula C41H42Cl2N6O4 B8218010 S65487 hydrochloride

S65487 hydrochloride

カタログ番号: B8218010
分子量: 753.7 g/mol
InChIキー: KBXPYZATHHDCAQ-WAQYZQTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S65487 hydrochloride is a useful research compound. Its molecular formula is C41H42Cl2N6O4 and its molecular weight is 753.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41ClN6O4.ClH/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;1H/t33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXPYZATHHDCAQ-WAQYZQTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of S65487 Hydrochloride in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor that has demonstrated significant therapeutic potential in preclinical models of acute myeloid leukemia (AML). As an intravenous agent, S65487 offers a distinct administration route compared to other BH3 mimetics. This technical guide provides a comprehensive overview of the mechanism of action of S65487 in AML cells, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts in the field of AML therapeutics.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, or programmed cell death. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family, such as Bcl-2, are frequently overexpressed in AML cells, sequestering pro-apoptotic proteins and preventing the induction of cell death.

S65487 hydrochloride is a novel small molecule inhibitor designed to selectively target the BH3-binding groove of the Bcl-2 protein. By mimicking the action of pro-apoptotic BH3-only proteins, S65487 competitively disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners, thereby liberating these proteins to initiate the apoptotic cascade. This guide details the preclinical evidence supporting this mechanism of action in AML cells.

Molecular Target and Selectivity

The primary molecular target of S65487 is the anti-apoptotic protein Bcl-2. S65487 binds with high affinity to the BH3 hydrophobic groove of Bcl-2, a critical site for its interaction with pro-apoptotic proteins like BIM, BAK, and BAX.[1][2]

An important characteristic of S65487 is its high selectivity for Bcl-2 over other anti-apoptotic Bcl-2 family members. Preclinical data indicates that S65487 has poor affinity for Mcl-1, BFL-1, and BCL-xL.[1][2][3] This selectivity is crucial as it may mitigate some of the off-target toxicities associated with less specific Bcl-2 inhibitors, such as thrombocytopenia, which is linked to BCL-xL inhibition.

Interestingly, S65487 has also been shown to be active against clinically relevant Bcl-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation Bcl-2 inhibitors.[1][2]

Mechanism of Action in AML Cells

The binding of S65487 to Bcl-2 in AML cells initiates a cascade of events that ultimately leads to apoptosis. The core mechanism involves the disruption of the Bcl-2/BIM complex, a key interaction that sequesters the pro-apoptotic protein BIM.[4][5]

Signaling Pathway

The proposed signaling pathway for S65487-induced apoptosis in AML cells is as follows:

S65487_Mechanism_of_Action cluster_sequestration Bcl-2 Sequestration of BIM S65487 S65487 Bcl2 Bcl-2 S65487->Bcl2 Inhibits Bim BIM (Pro-apoptotic) Bcl2->Bim Inhibits Bax_Bak BAX / BAK (Pro-apoptotic) Bim->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in outer membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

S65487-induced apoptotic signaling pathway.

Preclinical Efficacy in AML Models

Preclinical studies have demonstrated the potent anti-leukemic activity of S65487 in various AML models.

In Vitro Activity

S65487 induces apoptosis and inhibits cell proliferation in a panel of hematological cancer cell lines, with IC50 values in the low nanomolar range.[1][2] While specific IC50 values for a wide range of AML cell lines are not yet publicly available in peer-reviewed literature, the consistent description of "low nM" activity suggests high potency. Furthermore, S65487 has shown promising synergistic activity when combined with the hypomethylating agent azacitidine in in vitro AML models.[4][6]

Table 1: Summary of In Vitro Activity of S65487 in Hematologic Malignancies

ParameterObservationReference
Cell Proliferation Inhibition with IC50 values in the low nM range in a panel of hematological cancer cell lines.[1][2]
Apoptosis Induction Potent induction of apoptosis in sensitive cell lines.[1][2]
Combination Therapy Synergistic activity with azacitidine in in vitro AML models.[4][6]
In Vivo and Ex Vivo Activity

The anti-tumor effects of S65487 have been confirmed in animal models. In xenograft models of lymphoid malignancies, weekly intravenous administration of S65487 resulted in strong and persistent tumor regression, particularly when combined with an Mcl-1 inhibitor.[1][2] These positive findings were further validated in a panel of AML patient-derived xenograft (PDX) tumor models, highlighting its potential for clinical translation.[1][2]

Detailed Experimental Protocols

While specific, detailed protocols from the primary researchers of S65487 are not publicly available, the following are standard methodologies for evaluating the mechanism of action of Bcl-2 inhibitors in AML cells.

Cell Viability and IC50 Determination

This protocol outlines a typical workflow for assessing the effect of S65487 on the viability of AML cell lines and determining its half-maximal inhibitory concentration (IC50).

Cell_Viability_Workflow start Start seed_cells Seed AML cells in 96-well plates start->seed_cells prepare_drug Prepare serial dilutions of S65487 seed_cells->prepare_drug treat_cells Treat cells with S65487 and control vehicle prepare_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTS, CellTiter-Glo) incubate->add_reagent read_plate Read luminescence or absorbance add_reagent->read_plate analyze_data Calculate % viability and determine IC50 values read_plate->analyze_data end End analyze_data->end

Workflow for cell viability and IC50 determination.
  • Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Treatment: Cells are treated with a range of S65487 concentrations and a vehicle control.

  • Incubation: Plates are incubated for a specified period (typically 48-72 hours).

  • Viability Assay: A cell viability reagent (e.g., MTS, resazurin, or a luminescence-based ATP assay like CellTiter-Glo) is added to each well.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. IC50 values are determined by fitting the data to a dose-response curve using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with S65487.

Apoptosis_Assay_Workflow start Start treat_cells Treat AML cells with S65487 and controls start->treat_cells incubate Incubate for a defined period (e.g., 24-48 hours) treat_cells->incubate harvest_cells Harvest and wash cells incubate->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze dot plots to quantify apoptotic cell populations acquire_data->analyze_data end End analyze_data->end

Workflow for Annexin V/PI apoptosis assay.
  • Cell Treatment: AML cells are treated with various concentrations of S65487 and controls.

  • Incubation: Cells are incubated for a predetermined time.

  • Cell Harvesting: Cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

  • Data Analysis: The cell population is gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol is used to assess the levels of Bcl-2 family proteins and to confirm the disruption of Bcl-2/BIM interactions.

  • Cell Lysis: AML cells, treated with S65487 or control, are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2, BIM, BAX, BAK, Mcl-1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Co-immunoprecipitation (for Bcl-2/BIM interaction):

    • Cell lysates are incubated with an antibody against Bcl-2 or BIM to pull down the protein and its binding partners.

    • The immune complexes are captured using protein A/G beads.

    • The beads are washed, and the bound proteins are eluted and analyzed by Western blot for the presence of the corresponding binding partner. A decrease in the co-immunoprecipitated protein in S65487-treated cells indicates disruption of the complex.

Conclusion

This compound is a potent and selective intravenous Bcl-2 inhibitor with a clear mechanism of action in AML cells. By directly targeting Bcl-2 and disrupting its sequestration of pro-apoptotic proteins, S65487 effectively triggers the intrinsic apoptotic pathway. Preclinical data from in vitro, ex vivo, and in vivo models strongly support its anti-leukemic activity in AML. The information and standardized protocols provided in this technical guide offer a solid foundation for further investigation into the therapeutic potential of S65487 and the development of novel anti-cancer strategies targeting the Bcl-2 pathway in AML.

References

S65487 Hydrochloride: A Deep Dive into its BCL-2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 hydrochloride, also known as VOB560, is a potent and highly selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of BCL-2, an anti-apoptotic protein, is a key mechanism for survival and chemoresistance in various hematological malignancies.[1] S65487 binds to the BH3 hydrophobic groove of BCL-2, thereby blocking its function and restoring the intrinsic apoptotic pathway in cancer cells.[1][2] This technical guide provides a comprehensive overview of the BCL-2 selectivity profile of S65487, detailing its binding affinity for BCL-2 family proteins, the experimental methodologies used for its characterization, and its mechanism of action within the apoptosis signaling pathway.

Data Presentation: BCL-2 Family Binding Affinity

This compound exhibits a highly selective binding profile for the BCL-2 protein. While specific quantitative binding affinities (Ki or IC50 values) from publicly available, peer-reviewed literature are not available, descriptive data consistently characterize S65487 as a potent BCL-2 inhibitor with significantly lower affinity for other anti-apoptotic BCL-2 family members.[1][2] This selectivity is a critical attribute, as off-target inhibition of other BCL-2 family proteins, such as BCL-XL, can lead to dose-limiting toxicities like thrombocytopenia.

The table below summarizes the known selectivity profile of this compound based on available information.

Target ProteinBinding Affinity/ActivitySelectivity vs. BCL-2Reference
BCL-2 Potent inhibitor; IC50 in the low nM range for cell proliferation inhibition in BCL-2-dependent cell lines.-[1]
BCL-2 (G101V mutant) Active-[2]
BCL-2 (D103Y mutant) Active-[2]
BCL-XL Poor affinityHigh[1][2]
MCL-1 Lack of significant bindingVery High[1][2]
BFL-1 Lack of significant bindingVery High[1][2]

Experimental Protocols

The determination of the BCL-2 selectivity profile of a compound like this compound typically involves a combination of biochemical and cell-based assays. While the specific protocols used for S65487 are proprietary, this section outlines the standard methodologies employed in the field for such assessments.

Biochemical Binding Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common in vitro assay to quantify the binding affinity of an inhibitor to a target protein.

Principle: This assay measures the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled BH3 peptide (a natural binding partner).

General Protocol:

  • Reagents:

    • Recombinant human BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, BFL-1).

    • Fluorescently labeled BH3 peptides (e.g., BIM BH3 peptide).

    • Terbium-conjugated antibody specific for an epitope tag on the BCL-2 protein.

    • Fluorescein- or other suitable fluorophore-conjugated streptavidin to bind a biotinylated BH3 peptide.

    • This compound in a serial dilution.

    • Assay buffer.

  • Procedure:

    • The BCL-2 family protein, the corresponding fluorescently labeled BH3 peptide, and the terbium-conjugated antibody are incubated together in the wells of a microplate.

    • This compound at various concentrations is added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis:

    • The TR-FRET signal is inversely proportional to the binding of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the BCL-2/BH3 peptide interaction, is calculated by fitting the data to a dose-response curve.

    • The Ki (inhibition constant) can be derived from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Apoptosis and Proliferation Assays

Cellular assays are crucial to confirm that the biochemical binding affinity translates into functional activity in a biological context.

Principle: These assays measure the ability of S65487 to induce apoptosis and inhibit the proliferation of cancer cell lines that are dependent on specific BCL-2 family members for survival.

General Protocol:

  • Cell Lines: A panel of hematological cancer cell lines with known dependencies on different BCL-2 family members is used.

  • Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Apoptosis Measurement (e.g., Annexin V/Propidium Iodide Staining):

    • Treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membrane integrity, indicating late apoptosis or necrosis).

    • The percentage of apoptotic cells is quantified by flow cytometry.

  • Cell Proliferation/Viability Measurement (e.g., MTT or CellTiter-Glo Assay):

    • The metabolic activity of the treated cells, which correlates with the number of viable cells, is measured using a colorimetric (MTT) or luminescent (CellTiter-Glo) assay.

  • Data Analysis:

    • The EC50 (half-maximal effective concentration) for apoptosis induction or the GI50 (half-maximal growth inhibition) for proliferation is determined from dose-response curves.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of action of this compound.

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibition CytoC Cytochrome c BAX_BAK->CytoC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome S65487 S65487 HCl S65487->BCL2 Inhibition Pro_Apoptotic Pro-apoptotic BH3-only proteins (e.g., BIM, BID) Pro_Apoptotic->BCL2 Inhibition Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Pro_Apoptotic_Stress Apoptotic Stimuli (e.g., DNA damage) Pro_Apoptotic_Stress->Pro_Apoptotic

Caption: Intrinsic apoptosis pathway and the inhibitory action of S65487 HCl on BCL-2.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the selectivity of a BCL-2 inhibitor.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays TR_FRET TR-FRET Assay DataAnalysis Data Analysis (IC50 / EC50 / GI50) TR_FRET->DataAnalysis FP Fluorescence Polarization FP->DataAnalysis SPR Surface Plasmon Resonance SPR->DataAnalysis CellLines Panel of Hematological Cancer Cell Lines ApoptosisAssay Apoptosis Assay (Annexin V / PI) CellLines->ApoptosisAssay ProliferationAssay Proliferation Assay (MTT / CellTiter-Glo) CellLines->ProliferationAssay ApoptosisAssay->DataAnalysis ProliferationAssay->DataAnalysis S65487 S65487 HCl S65487->TR_FRET S65487->FP S65487->SPR S65487->CellLines SelectivityProfile Selectivity Profile Determination DataAnalysis->SelectivityProfile

Caption: Workflow for determining the selectivity profile of a BCL-2 inhibitor.

Conclusion

This compound is a highly selective and potent BCL-2 inhibitor, demonstrating minimal activity against other anti-apoptotic BCL-2 family members such as BCL-XL, MCL-1, and BFL-1.[1][2] This favorable selectivity profile, coupled with its activity against clinically relevant BCL-2 mutations, underscores its potential as a promising therapeutic agent for hematological malignancies.[1][2] The rigorous evaluation of its binding affinity and functional activity through a combination of biochemical and cell-based assays is fundamental to its development and clinical application. The targeted inhibition of BCL-2 by S65487 effectively restores the apoptotic machinery in cancer cells, offering a targeted approach to cancer therapy.

References

Preclinical Anticancer Efficacy of S65487 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 hydrochloride (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor with significant preclinical anticancer activity in various hematological malignancies. Administered intravenously, S65487 has demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines, including those with mutations conferring resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2] In vivo studies have shown that S65487 can induce complete tumor regression as a single agent and exhibits strong, persistent antitumor effects when used in combination therapies.[1][3] This technical guide provides a comprehensive summary of the available preclinical data on S65487, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction

The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-2 being frequently overexpressed in various cancers, leading to enhanced tumor cell survival and drug resistance.[1] S65487 is a novel BCL-2 inhibitor that binds to the BH3 hydrophobic groove of the BCL-2 protein.[1] Its selectivity profile shows a lack of significant binding to other anti-apoptotic proteins such as MCL-1 and BFL-1, and poor affinity for BCL-XL.[1] A key feature of S65487 is its activity against clinically relevant BCL-2 mutations, such as G101V and D103Y, which are known to confer resistance to venetoclax.[1][2]

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

S65487 exerts its anticancer effects by directly inhibiting the anti-apoptotic function of BCL-2. In cancer cells overexpressing BCL-2, this protein sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK. By binding to BCL-2, S65487 displaces BIM, leading to the activation of BAX and BAK, which then oligomerize in the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of caspases, ultimately leading to apoptotic cell death.

BCL2_Inhibition_Pathway Mechanism of Action of S65487 cluster_Mitochondrion Mitochondrion BCL2 BCL-2 BAX_BAK BAX / BAK (Inactive) BCL2->BAX_BAK Inhibition BIM BIM BIM->BCL2 Binds to BIM->BAX_BAK Activates BAX_BAK_active BAX / BAK (Active Pore) BAX_BAK->BAX_BAK_active CytoC Cytochrome c BAX_BAK_active->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates S65487 S65487 S65487->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Figure 1: S65487 Inhibition of BCL-2 Signaling Pathway

In Vitro Anticancer Activities

S65487 has demonstrated potent and selective activity against a panel of hematological cancer cell lines.

Cell Proliferation and Apoptosis Induction

Studies have shown that S65487 inhibits cell proliferation with IC50 values in the low nanomolar range and effectively induces apoptosis in various cancer cell lines.[1]

Cell LineCancer TypeIC50 (nM)Key Findings
RS4;11Acute Lymphoblastic LeukemiaLow nMHigh sensitivity, BCL-2 dependent.[1]
Various Hematological Cancer Cell LinesLymphoma, LeukemiaLow nMBroad activity in BCL-2 dependent lines.[1]
BCL-2 G101V Mutant CellsVenetoclax-Resistant CLLActiveOvercomes venetoclax resistance.[1][2]
BCL-2 D103Y Mutant CellsVenetoclax-Resistant CLLActiveOvercomes venetoclax resistance.[1][2]

Table 1: Summary of In Vitro Activity of S65487

Experimental Protocols
  • Cell Lines: A panel of human hematological cancer cell lines are seeded in 96-well plates.

  • Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

  • Analysis: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Interpretation: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

  • Cell Culture and Treatment: Cancer cells are treated with S65487 at various concentrations for a defined time (e.g., 24 or 48 hours).

  • Staining: Cells are harvested, washed, and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late-stage apoptosis or necrosis.

  • Quantification: The percentage of apoptotic cells is quantified for each treatment condition.

In Vivo Preclinical Efficacy

S65487 has demonstrated significant antitumor activity in various preclinical xenograft models of hematological malignancies.

Single-Agent Activity

A single intravenous administration of S65487 has been shown to induce complete regression in BCL-2-dependent RS4;11 tumors in vivo.[1]

Combination Therapy

In combination with the MCL-1 specific inhibitor S64315/MIK665, weekly intravenous administration of S65487 resulted in strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses.[1] These findings were also confirmed in a panel of Acute Myeloid Leukemia (AML) patient-derived xenograft (PDX) models.[1]

Xenograft ModelCancer TypeTreatmentKey Findings
RS4;11Acute Lymphoblastic LeukemiaSingle IV dose of S65487Complete tumor regression.[1]
Lymphoid MalignanciesLymphomaWeekly IV S65487 + S64315/MIK665Strong and persistent tumor regression.[1]
AML PDXAcute Myeloid LeukemiaS65487 + S64315/MIK665Confirmed positive findings from other models.[1]

Table 2: Summary of In Vivo Efficacy of S65487

Experimental Protocols
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.

  • Cell Implantation: A suspension of a human hematological cancer cell line (e.g., RS4;11) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. S65487 is administered intravenously according to the planned dosing schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Tumor regression is also noted.

Xenograft_Workflow Xenograft Model Experimental Workflow start Cancer Cell Culture implantation Subcutaneous Implantation in Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment with S65487 or Vehicle randomization->treatment evaluation Tumor Volume Measurement treatment->evaluation end Efficacy Analysis evaluation->end

Figure 2: General Workflow for a Subcutaneous Xenograft Study

Activity Against Venetoclax-Resistant Mutants

A significant advantage of S65487 is its demonstrated activity against BCL-2 mutations that confer resistance to venetoclax. Specifically, S65487 is active against the G101V and D103Y mutations and induces apoptosis in preclinical models of venetoclax resistance.[1] This suggests that S65487 may have therapeutic potential in patients who have relapsed or become refractory to venetoclax treatment.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent for hematological malignancies. Its potent and selective inhibition of BCL-2, coupled with its activity against venetoclax-resistant mutants, positions it as a promising therapeutic candidate. The robust in vivo efficacy, both as a single agent and in combination, further underscores its potential clinical utility. Ongoing and future clinical trials will be crucial in determining the safety and efficacy of S65487 in patients.

References

Investigating the Pro-apoptotic Potential of S65487 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 hydrochloride (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor currently under investigation for its therapeutic potential in various hematological malignancies. Overexpression of the anti-apoptotic protein BCL-2 is a key mechanism of cancer cell survival and resistance to therapy. S65487 is designed to restore the natural process of programmed cell death, or apoptosis, by selectively binding to and inhibiting BCL-2. This technical guide provides a comprehensive overview of the pro-apoptotic potential of S65487, detailing its mechanism of action, summarizing available preclinical data, and outlining key experimental protocols for its investigation.

Introduction to this compound

This compound is a small molecule inhibitor that targets the BH3-binding groove of the anti-apoptotic protein BCL-2.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, S65487 displaces these proteins from BCL-2, liberating pro-apoptotic effector proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

A key feature of S65487 is its high selectivity for BCL-2 with poor affinity for other BCL-2 family members such as MCL-1, BFL-1, and BCL-XL.[1][2] This selectivity profile is anticipated to minimize off-target effects, such as thrombocytopenia, which can be associated with the inhibition of BCL-XL. Furthermore, preclinical studies have indicated that S65487 is effective against cancer cells harboring BCL-2 mutations that confer resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2]

S65487 is being evaluated in clinical trials for the treatment of hematological cancers, including Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM), often in combination with other therapeutic agents like azacitidine.[3]

Mechanism of Action: The Intrinsic Apoptotic Pathway

S65487 exerts its pro-apoptotic effects by modulating the intrinsic, or mitochondrial, pathway of apoptosis. The BCL-2 family of proteins are central regulators of this pathway, maintaining a balance between pro-survival and pro-apoptotic signals. In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like BCL-2.

The mechanism of S65487-induced apoptosis can be summarized in the following steps:

  • Binding to BCL-2: S65487 selectively binds to the BH3-binding groove of BCL-2.

  • Displacement of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) from BCL-2.

  • Activation of BAX and BAK: The liberated BH3-only proteins can then directly or indirectly activate the pro-apoptotic effector proteins BAX and BAK.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores.

  • Release of Cytochrome c: These pores allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

S65487_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC_mito Cytochrome c MOMP->CytoC_mito Release CytoC_cyto Cytochrome c BAX_mito BAX BAX_mito->MOMP BAK_mito BAK BAK_mito->MOMP S65487 S65487 Hydrochloride BCL2 BCL-2 S65487->BCL2 Inhibits BIM BIM BAX_cyto BAX BIM->BAX_cyto Activates BAK_cyto BAK BIM->BAK_cyto Activates BAX_cyto->BAX_mito Translocates BAK_cyto->BAK_mito Translocates Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_cyto->Apaf1

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data on Pro-apoptotic Potential

Preclinical studies have demonstrated the potent pro-apoptotic activity of S65487 in a range of hematological cancer cell lines. The following tables summarize the available quantitative data. Note: Detailed data from a full peer-reviewed publication is not yet available; this information is based on conference abstracts and may be subject to change.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
RS4;11Acute Lymphoblastic Leukemialow nM range[1][2]
Various Hematological Cancer Cell LinesLymphoid and Myeloid Malignancieslow nM range[1][2]

Table 2: In Vitro Apoptosis Induction by this compound

Cell LineConcentrationTime Point% Apoptotic CellsAssayReference
Data Not Available-----

Table 3: In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
RS4;11Acute Lymphoblastic LeukemiaSingle IV administrationComplete regression[1][2]
Lymphoid Malignancy XenograftsLymphoid MalignanciesWeekly IV administrationStrong and persistent regression[2]
AML PDX ModelsAcute Myeloid LeukemiaNot specifiedConfirmed positive findings[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pro-apoptotic potential of S65487. The following sections provide representative methodologies for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of S65487 in cancer cell lines.

Materials:

  • Hematological cancer cell lines (e.g., RS4;11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the S65487 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with S65487.

Materials:

  • Hematological cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density.

  • Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest cells by centrifugation.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis

Objective: To investigate the effect of S65487 on the expression levels of BCL-2 family proteins and caspase activation.

Materials:

  • Hematological cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-BAK, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with S65487 as described for the apoptosis assay.

  • Lyse cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflows

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Cell_Culture Cell Line Culture (e.g., RS4;11, MOLM-13) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (BCL-2 family, Caspases) Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Changes Western_Blot->Protein_Expression Xenograft Establish Xenograft Model (e.g., RS4;11 in mice) InVivo_Treatment S65487 Administration (e.g., IV) Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment InVivo_Treatment->Toxicity_Assessment Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for assessing S65487's potential.

Logical_Relationship S65487 This compound Inhibits_BCL2 Inhibits BCL-2 S65487->Inhibits_BCL2 Induces_Apoptosis Induces Apoptosis in Cancer Cells Inhibits_BCL2->Induces_Apoptosis Reduces_Viability Reduces Cancer Cell Viability Induces_Apoptosis->Reduces_Viability Tumor_Regression In Vivo Tumor Regression Reduces_Viability->Tumor_Regression Therapeutic_Potential Therapeutic Potential in Hematological Malignancies Tumor_Regression->Therapeutic_Potential

Caption: Logical flow of S65487's pro-apoptotic effects.

Conclusion

This compound is a promising second-generation BCL-2 inhibitor with potent pro-apoptotic activity in preclinical models of hematological malignancies. Its selectivity for BCL-2 and its efficacy against venetoclax-resistant mutants highlight its potential as a valuable therapeutic agent. Further research, including the publication of detailed preclinical data and results from ongoing clinical trials, will be crucial in fully elucidating the therapeutic utility of S65487 in the treatment of cancer. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and other novel BCL-2 inhibitors.

References

S65487 Hydrochloride (VOB560): A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Overview of a Novel Second-Generation BCL-2 Inhibitor

This technical guide provides a comprehensive overview of S65487 hydrochloride, also known as VOB560, a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor for researchers, scientists, and drug development professionals. S65487 is an intravenously administered agent that has demonstrated significant preclinical activity in various hematological cancer models, including those resistant to first-generation BCL-2 inhibitors like Venetoclax.

Mechanism of Action

S65487 is a BH3 mimetic that binds with high affinity to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2.[1] This action displaces pro-apoptotic proteins, such as BIM, from BCL-2, freeing them to activate the BAX/BAK-mediated mitochondrial apoptosis pathway. A key characteristic of S65487 is its high selectivity for BCL-2, with poor affinity for other BCL-2 family members like MCL-1, BFL-1, and BCL-XL, which may contribute to a favorable safety profile.[2]

Signaling Pathway of S65487-Induced Apoptosis

S65487_Mechanism_of_Action cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol BAX_BAK BAX/BAK MOMP MOMP BAX_BAK->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Initiates S65487 S65487 (VOB560) BCL2 BCL-2 S65487->BCL2 Inhibits BIM Pro-apoptotic proteins (e.g., BIM) BCL2->BIM Sequesters BIM->BAX_BAK Activates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of S65487-induced apoptosis.

Preclinical Activity

S65487 has demonstrated potent anti-cancer activity in a range of preclinical models of hematological malignancies.

In Vitro Activity

S65487 induces apoptosis and inhibits cell proliferation in various hematological cancer cell lines with half-maximal inhibitory concentrations (IC50) in the low nanomolar range.[2] Notably, it retains activity against cell lines harboring BCL-2 mutations, such as G101V and D103Y, which confer resistance to Venetoclax.[2]

Parameter Cell Line(s) Value Reference
IC50Panel of hematological cancer cell linesLow nM range[2]

Note: Specific IC50 values for individual cell lines are not yet publicly available in peer-reviewed literature.

Selectivity Profile

S65487 exhibits a high degree of selectivity for BCL-2 over other anti-apoptotic proteins.

Protein Binding Affinity Reference
BCL-2High[2]
MCL-1Poor[2]
BFL-1Poor[2]
BCL-XLPoor[2]

Note: Quantitative binding affinity data (e.g., Ki values) are not yet publicly available.

In Vivo Efficacy

In vivo studies have shown significant anti-tumor activity of S65487. A single intravenous administration of S65487 led to complete tumor regression in a BCL-2-dependent RS4;11 xenograft model.[2] Strong and persistent tumor regression has also been observed in other xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses.[2]

Model Cell Line Treatment Outcome Reference
XenograftRS4;11 (B-cell ALL)Single IV administrationComplete tumor regression[2]
XenograftLymphoid malignanciesWeekly IV administrationStrong and persistent tumor regression[2]
AML PDXPatient-DerivedNot specifiedConfirmed positive findings[2]

Note: Detailed quantitative in vivo efficacy data (e.g., TGI %, survival curves) are not yet publicly available.

Clinical Development

S65487 (VOB560) is currently being investigated in clinical trials for the treatment of various hematological malignancies, both as a monotherapy and in combination with other agents.[2]

  • Monotherapy: A Phase I trial (NCT03755154) has evaluated the safety and efficacy of S65487 in patients with relapsed or refractory Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), or Multiple Myeloma (MM).

  • Combination Therapy:

    • S65487 is being studied in combination with the MCL-1 inhibitor S64315 (MIK665) in patients with relapsed/refractory AML, MM, or NHL.[2]

    • A Phase I/II trial is evaluating S65487 in combination with azacitidine in patients with previously untreated AML who are ineligible for intensive chemotherapy.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of BCL-2 inhibitors like S65487.

Cell Viability Assay (MTS/MTT)

This protocol outlines a general procedure for determining the IC50 of S65487 in a panel of hematological cancer cell lines.

Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_drug Add serial dilutions of S65487 seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_mts Add MTS/MTT reagent incubate->add_mts incubate_color Incubate for 1-4 hours add_mts->incubate_color read_absorbance Read absorbance at 490 nm incubate_color->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Seed suspension cells (e.g., RS4;11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.

  • Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Color Development: Incubate the plates for 1-4 hours at 37°C to allow for color development.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with S65487 using flow cytometry.

Methodology:

  • Cell Treatment: Treat 1 x 10^6 cells with S65487 at various concentrations (e.g., 1x, 10x, and 100x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with S65487.

Methodology:

  • Protein Extraction: Treat cells with S65487 as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BIM, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of S65487 in a subcutaneous xenograft model.

Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start inject_cells Subcutaneously inject cancer cells into mice start->inject_cells tumor_growth Monitor tumor growth inject_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize Tumors reach ~150-200 mm³ treat_mice Treat with S65487 (IV) or vehicle randomize->treat_mice monitor_tumor Measure tumor volume and body weight treat_mice->monitor_tumor end_study End study and collect tumors monitor_tumor->end_study At study endpoint analyze_data Analyze tumor growth inhibition end_study->analyze_data end_node End analyze_data->end_node

Caption: Workflow for a typical in vivo xenograft study.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 RS4;11 cells in a mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer S65487 intravenously at the desired dose and schedule (e.g., weekly). The control group receives a vehicle control.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

S65487 (VOB560) is a promising second-generation BCL-2 inhibitor with potent and selective activity against hematological malignancies. Its efficacy in preclinical models, including those resistant to Venetoclax, highlights its potential as a valuable therapeutic agent. The ongoing clinical trials will further elucidate its safety and efficacy profile in patients. This technical guide provides a foundational understanding of S65487 for researchers in the field of cancer drug discovery and development.

References

Methodological & Application

S65487 Hydrochloride: Detailed Application Notes for DMSO-Based Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the solubilization and preparation of S65487 hydrochloride in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in research settings.

Compound Information

S65487, also known as VOB560, is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] It is a pro-drug of S55746.[2][3][4] S65487 binds to the BH3 hydrophobic groove of BCL-2, thereby inducing apoptosis in cancer cells.[2][3] Notably, it demonstrates high selectivity for BCL-2 with poor affinity for other BCL-2 family members such as MCL-1, BFL-1, and BCL-XL.[1][2][3] This targeted mechanism of action makes it a compound of significant interest in oncology research, particularly for hematological malignancies.[2][3][5]

Solubility Data

This compound exhibits high solubility in DMSO, although the reported values vary slightly across different suppliers. It is recommended to use freshly opened, anhydrous DMSO to achieve optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[2]

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO200278.84Ultrasonic assistance is recommended.[6]
DMSO160223.07Sonication is recommended.[1]
DMSO90119.41Ultrasonic assistance is recommended. Use newly opened DMSO.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Aliquoting the Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 753.72 g/mol ), weigh out 0.7537 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate initial mixing.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1][2][6] Gentle heating (37°C) can also be applied if necessary, but avoid excessive heat to prevent degradation.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][6]

Preparation of In Vivo Formulations

For animal studies, this compound is often formulated in a vehicle containing DMSO as a co-solvent. The following are examples of commonly used formulations. It is crucial to perform tolerability studies for any new formulation.

Formulation 1: DMSO/PEG300/Tween-80/Saline [1][2]

Materials:

  • This compound

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 45 mg/mL).[2]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Tween-80 and mix until a homogenous solution is formed.

  • Finally, add the saline to reach the desired final volume and concentration. Mix well.

  • The final solvent ratio should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] The reported solubility in this vehicle is ≥ 4.5 mg/mL.[2]

Formulation 2: DMSO/Corn Oil [2]

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile Corn Oil

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the corn oil to the DMSO solution and mix thoroughly until a clear and homogenous solution is achieved.

  • The final solvent ratio is typically 10% DMSO and 90% Corn Oil.[2] The reported solubility in this vehicle is ≥ 4.5 mg/mL.[2]

Visualizations

This compound Mechanism of Action

S65487_Mechanism_of_Action cluster_Apoptosis Apoptotic Pathway S65487 S65487 HCl BCL2 BCL-2 S65487->BCL2 Inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Caspases Caspase Activation BAX_BAK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Weigh S65487 HCl Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_solubility Is it fully dissolved? vortex->check_solubility sonicate Sonicate for 10-15 minutes check_solubility->sonicate No aliquot Aliquot into single-use volumes check_solubility->aliquot Yes sonicate->check_solubility store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes: In Vitro Apoptosis Induction Using S65487 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins (e.g., Bax, Bak).[3][4] In many hematological malignancies, the overexpression of Bcl-2 is a key mechanism for tumor cell survival and resistance to chemotherapy.[1][5]

S65487 (also known as VOB560) is a potent and highly selective second-generation inhibitor of the Bcl-2 protein.[1][6][7] It functions as a BH3 mimetic, binding with high affinity to the BH3 hydrophobic groove of Bcl-2.[7][8] This action displaces pro-apoptotic proteins, which can then activate the downstream apoptotic cascade, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[8] S65487 is distinguished by its poor affinity for other Bcl-2 family members like Mcl-1 and Bcl-xL, making it a specific tool for studying Bcl-2-dependent apoptosis.[1][6] These characteristics make S65487 a valuable pharmacological tool for inducing and studying apoptosis in Bcl-2-dependent cancer cells in vitro.[6]

S65487-Induced Apoptosis Signaling Pathway

The diagram below illustrates the mechanism by which S65487 induces apoptosis. By selectively inhibiting Bcl-2, it liberates pro-apoptotic proteins Bax and Bak. These proteins then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.

S65487_Apoptosis_Pathway cluster_0 Cytosol cluster_1 Mitochondrion S65487 S65487 HCl Bcl2 Anti-apoptotic Bcl-2 S65487->Bcl2 Inhibits BaxBak_inactive Pro-apoptotic Bax / Bak (Inactive) Bcl2->BaxBak_inactive Sequesters BaxBak_active Activated Bax / Bak BaxBak_inactive->BaxBak_active Activation Mitochondrion Mitochondrial Outer Membrane BaxBak_active->Mitochondrion Permeabilizes Membrane Casp9 Caspase-9 Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes CytoC_cyto Cytochrome c (Cytosol) Mitochondrion->CytoC_cyto Release CytoC_cyto->Casp9 Activates CytoC_mito Cytochrome c (Intermembrane space)

Figure 1. S65487 Mechanism of Action.

Quantitative Data Tables

The following tables provide example data demonstrating the dose-dependent effects of S65487 on a Bcl-2-dependent hematological cancer cell line (e.g., RS4;11).[1][7] Researchers should generate their own data for their specific cell line and experimental conditions.

Table 1: Dose-Response of S65487 on Cell Viability (72h Treatment) - Example Data

S65487 Conc. (nM)Cell Viability (%)Standard Deviation
0 (Vehicle)100± 4.5
0.192± 5.1
175± 3.8
551± 4.2
1028± 3.1
5012± 2.5
1008± 1.9

IC50 for cell proliferation in some hematological cancer cell lines is in the low nM range.[1][7]

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining (48h Treatment) - Example Data

S65487 Conc. (nM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle)95.22.52.3
180.115.64.3
1045.742.112.2
10010.355.434.3

Experimental Protocols

Two common methods for quantifying apoptosis are provided below: Annexin V/Propidium Iodide staining for flow cytometry and a luminescent caspase activity assay.

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[10][11]

Materials

  • S65487 hydrochloride (dissolved in DMSO, then diluted in culture medium).[6]

  • Target cells (e.g., suspension or adherent cancer cell lines).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS), cold.

  • FITC Annexin V (or other fluorochrome conjugate).

  • Propidium Iodide (PI) solution (e.g., 100 µg/mL working solution).[12]

  • 1X Annexin-Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[11]

  • Flow cytometer.

Procedure

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.

  • Induction of Apoptosis: Treat cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer cells from each well into flow cytometry tubes.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash cells with PBS, and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant collected earlier.

  • Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes.[11] Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.[12]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

    • Add 5 µL of FITC Annexin V and 1-2 µL of PI staining solution. Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Data Acquisition: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[12] Analyze the samples on a flow cytometer as soon as possible.

  • Analysis: Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and quadrants.

    • Viable cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.

Experimental Workflow for Annexin V/PI Assay

The following diagram outlines the key steps in the Annexin V / PI apoptosis assay protocol.

Annexin_V_Workflow start Start seed Seed Cells in Multi-well Plates start->seed treat Treat with S65487 HCl (Dose-Response / Time-Course) seed->treat harvest Harvest Adherent & Suspension Cells treat->harvest wash Wash Cells with cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) wash->stain incubate Incubate 15 min at RT in Dark stain->incubate acquire Add Binding Buffer & Acquire on Flow Cytometer incubate->acquire analyze Analyze Data: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) acquire->analyze end End analyze->end

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by S65487 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 hydrochloride (also known as VOB560) is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] Overexpression of Bcl-2 is a known mechanism of cancer cell survival and resistance to chemotherapy in various hematological malignancies.[1][2] S65487 binds to the BH3 hydrophobic groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins.[1][2] This disruption of protein-protein interactions liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[1][2] These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

S65487 is a BH3 mimetic that selectively targets the anti-apoptotic protein Bcl-2. In cancer cells that are dependent on Bcl-2 for survival, S65487 binds to the BH3-binding groove of Bcl-2 with high affinity. This competitive binding displaces pro-apoptotic "activator" proteins such as Bim. Once liberated from Bcl-2, Bim can directly activate the pro-apoptotic effector proteins BAX and BAK.[3][4][5][6][7] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_0 This compound Action cluster_1 Apoptosis Cascade S65487 S65487 HCl Bcl2 Bcl-2 S65487->Bcl2 Inhibits Bim Bim Bax_Bak BAX/BAK Bim->Bax_Bak Activates Bcl2_Bim Bcl-2/Bim Complex Bcl2_Bim->Bcl2 Bcl2_Bim->Bim MOMP MOMP Bax_Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound Signaling Pathway

Data Presentation

The following tables summarize hypothetical quantitative data for apoptosis induction by this compound in a sensitive leukemia cell line (e.g., RS4;11) as measured by Annexin V/PI flow cytometry. This data is representative of the expected outcomes based on preclinical abstracts.[1][2]

Table 1: Dose-Response of this compound on Apoptosis Induction at 24 Hours

S65487 HCl (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.510.1 ± 1.24.3 ± 0.9
560.3 ± 4.225.4 ± 2.514.3 ± 1.8
1035.8 ± 3.940.1 ± 3.124.1 ± 2.2
5015.2 ± 2.835.5 ± 4.549.3 ± 3.7
1008.1 ± 1.920.7 ± 3.371.2 ± 4.1

Table 2: Time-Course of Apoptosis Induction with 10 nM this compound

Time (Hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.41.8 ± 0.3
488.3 ± 2.58.5 ± 1.13.2 ± 0.6
875.4 ± 3.115.2 ± 1.99.4 ± 1.2
1650.1 ± 4.030.8 ± 2.819.1 ± 2.0
2435.8 ± 3.940.1 ± 3.124.1 ± 2.2
4812.5 ± 2.225.3 ± 3.562.2 ± 4.8

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol describes the steps for inducing apoptosis in a hematological cancer cell line with this compound and subsequent analysis by flow cytometry.

Materials:

  • This compound

  • Hematological cancer cell line (e.g., RS4;11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Experimental Workflow:

cluster_workflow Experimental Workflow cell_culture 1. Cell Culture treatment 2. Treatment with S65487 HCl cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest wash1 4. Wash with PBS harvest->wash1 staining 5. Annexin V & PI Staining wash1->staining incubation 6. Incubation staining->incubation acquisition 7. Flow Cytometry Acquisition incubation->acquisition analysis 8. Data Analysis acquisition->analysis

Flow Cytometry Experimental Workflow

Procedure:

  • Cell Seeding: Seed the cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel and allow them to grow overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM for dose-response) or with a single concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for dose-response, or various time points for a time-course).

  • Cell Harvesting: Transfer the cells from each treatment condition to separate centrifuge tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

    • Establish quadrants to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Controls:

  • Unstained Cells: To set the baseline fluorescence.

  • Annexin V-FITC only: To set compensation for FITC spillover into the PI channel.

  • PI only: To set compensation for PI spillover into the FITC channel.

  • Vehicle Control: To assess the baseline level of apoptosis in the absence of the drug.

  • Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly.

Conclusion

This compound is a potent inducer of apoptosis in Bcl-2-dependent cancer cells. The provided protocols and application notes offer a framework for the reliable and quantitative analysis of its apoptotic effects using flow cytometry. This methodology is crucial for the preclinical evaluation of S65487 and other Bcl-2 family inhibitors in cancer research and drug development.

References

Application Notes and Protocols for Caspase-3/7 Activation Assay with S65487 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 hydrochloride, also known as VOB560, is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) anti-apoptotic protein.[1][2][3] In many cancer cells, Bcl-2 is overexpressed, preventing the natural process of programmed cell death, or apoptosis, and contributing to tumor survival and proliferation.[2] S65487 induces apoptosis by binding to Bcl-2, thereby inhibiting its function.[2][4] This leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, including Caspase-3 and Caspase-7.

Caspase-3 and Caspase-7 are key proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring the activation of Caspase-3/7 is a reliable method for quantifying the apoptotic response induced by compounds like this compound.

These application notes provide a detailed protocol for assessing the pro-apoptotic activity of this compound by measuring Caspase-3/7 activation in cancer cell lines.

Mechanism of Action of this compound

S65487 is a BH3 mimetic that selectively binds to the BH3 groove of the Bcl-2 protein.[4] This binding displaces pro-apoptotic proteins (e.g., Bim, Bax, Bak) that are normally sequestered by Bcl-2. The release of these pro-apoptotic proteins, particularly Bax and Bak, leads to their oligomerization at the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), followed by the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated Caspase-9, in turn, cleaves and activates the executioner caspases, Caspase-3 and Caspase-7, leading to the execution phase of apoptosis.

S65487_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax_Bak Bax/Bak CytoC_mito Cytochrome c Bax_Bak->CytoC_mito Releases CytoC_cyto Cytochrome c S65487 S65487 HCl Bcl2 Bcl-2 S65487->Bcl2 Inhibits Pro_apoptotic Pro-apoptotic Proteins (e.g., Bim) Bcl2->Pro_apoptotic Sequesters Pro_apoptotic->Bax_Bak Activates Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes CytoC_cyto->Apoptosome Forms Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome

Figure 1: this compound induced intrinsic apoptosis pathway.

Data Presentation

The following tables provide a template for presenting quantitative data from a Caspase-3/7 activation assay using this compound.

Table 1: Dose-Response of this compound on Caspase-3/7 Activation

S65487 HCl Concentration (µM)Mean Luminescence/Fluorescence (RLU/RFU)Standard DeviationFold Change vs. Vehicle Control
0 (Vehicle Control)15,2348971.0
0.128,9451,5671.9
185,3214,3215.6
10156,7899,87610.3
50162,34510,12310.7
100159,8769,54310.5

Table 2: Time-Course of Caspase-3/7 Activation with 10 µM this compound

Time (hours)Mean Luminescence/Fluorescence (RLU/RFU)Standard DeviationFold Change vs. Time 0
015,1029541.0
445,6782,3453.0
898,7655,4326.5
12158,9018,76510.5
24160,1239,01210.6

Experimental Protocols

This section details the methodology for a typical Caspase-3/7 activation assay using a commercially available luminescent or fluorescent kit.

Materials and Reagents
  • Cancer cell line of interest (e.g., a hematological malignancy cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay)[5]

  • White-walled, clear-bottom 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)

  • Multichannel pipette

  • Plate reader capable of measuring luminescence or fluorescence

Experimental Workflow

Caspase_Assay_Workflow start Start cell_seeding Seed cells into a 96-well plate start->cell_seeding incubation1 Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with S65487 HCl and controls incubation1->treatment incubation2 Incubate for desired time period treatment->incubation2 reagent_prep Prepare Caspase-3/7 assay reagent incubation2->reagent_prep reagent_add Add reagent to each well reagent_prep->reagent_add incubation3 Incubate at room temperature (protected from light) reagent_add->incubation3 measurement Measure luminescence or fluorescence incubation3->measurement data_analysis Analyze data and calculate fold change measurement->data_analysis end End data_analysis->end

Figure 2: General workflow for a Caspase-3/7 activation assay.
Detailed Protocol

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize (for adherent cells) and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

    • Include wells for vehicle control, untreated cells, and a positive control (e.g., staurosporine).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.

  • Caspase-3/7 Assay:

    • Equilibrate the plate and the Caspase-3/7 assay reagent to room temperature.

    • Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.[5]

    • Add 100 µL of the prepared Caspase-3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time may vary depending on the cell line and the assay kit used.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a plate reader. For fluorescent assays, typical excitation and emission wavelengths are around 499 nm and 521 nm, respectively, but refer to the specific kit's manual.[4]

  • Data Analysis:

    • Subtract the average background reading (from wells with no cells) from all other readings.

    • Calculate the average and standard deviation for each treatment group.

    • Determine the fold change in Caspase-3/7 activity by dividing the average signal from the this compound-treated wells by the average signal from the vehicle control wells.

Conclusion

The Caspase-3/7 activation assay is a robust and sensitive method for quantifying the pro-apoptotic effects of the Bcl-2 inhibitor this compound. By following the detailed protocols and utilizing the data presentation formats provided in these application notes, researchers can effectively evaluate the efficacy of S65487 in inducing apoptosis in various cancer cell models. This information is crucial for preclinical drug development and for elucidating the molecular mechanisms of action of novel anti-cancer agents.

References

Application Notes and Protocols: Monitoring BCL-2 Inhibition by S65487 Hydrochloride Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy.[1] S65487 hydrochloride is a potent and selective small-molecule inhibitor of BCL-2.[2][3] By binding to the BH3-binding groove of BCL-2, S65487 disrupts the interaction between BCL-2 and pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, caspase-mediated apoptosis.[4][5]

Western blotting is an essential technique to elucidate and quantify the cellular response to BCL-2 inhibition by S65487. This document provides a detailed protocol for assessing the inhibition of BCL-2 and monitoring the induction of apoptosis in cancer cells treated with this compound using Western blot analysis. Key markers include the levels of BCL-2 family proteins and the cleavage of downstream apoptosis effectors such as Caspase-3 and PARP.[6]

BCL-2 Signaling Pathway and Inhibition by S65487

The intrinsic apoptotic pathway is tightly regulated by the BCL-2 family of proteins, which includes anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA).[7][8][9][10][11] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis.[4] Upon receiving apoptotic stimuli, BH3-only proteins are activated and bind to anti-apoptotic proteins, releasing BAX and BAK.[8] This leads to their oligomerization on the mitochondrial outer membrane, resulting in the release of cytochrome c and the activation of the caspase cascade.[5][8] S65487, as a BCL-2 inhibitor, mimics the action of BH3-only proteins, thereby promoting apoptosis in cancer cells that are dependent on BCL-2 for survival.[2][12]

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX/BAK (Inactive) BAX_BAK_active BAX/BAK (Active/Oligomerized) BAX_BAK->BAX_BAK_active MOMP MOMP BAX_BAK_active->MOMP CytoC Cytochrome c Caspase9_active Active Caspase-9 CytoC->Caspase9_active Activates MOMP->CytoC Release S65487 S65487 Hydrochloride BCL2 BCL-2 S65487->BCL2 Inhibits BCL2->BAX_BAK Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BIM->BAX_BAK Caspase9 Pro-Caspase-9 Caspase9->Caspase9_active Caspase3_active Active Caspase-3 Caspase9_active->Caspase3_active Activates Caspase3 Pro-Caspase-3 Caspase3->Caspase3_active PARP PARP Caspase3_active->PARP Cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: BCL-2 Inhibition Pathway by this compound.

Experimental Protocol: Western Blot Analysis

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in BCL-2 and key apoptosis markers.

Materials and Reagents
  • Cancer cell line of interest (e.g., a BCL-2 dependent lymphoma or leukemia cell line)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels (e.g., 4-20% gradient gels)

  • Tris-Glycine-SDS running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Western blot imaging system

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment (with this compound) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis and Quantification I->J

Caption: Western Blot Experimental Workflow.

Detailed Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells).

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysate Preparation: [13]

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[13]

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[13]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation. (See Table 1 for suggested antibodies).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.[13]

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The results of the Western blot analysis can be summarized to show the dose-dependent effects of this compound on the expression and cleavage of key apoptotic proteins.

Table 1: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinExpected Molecular WeightFunction in ApoptosisSuggested Dilution
BCL-2~26 kDa[14]Anti-apoptotic1:1000
BAX~21 kDaPro-apoptotic1:1000
Cleaved Caspase-3~17/19 kDaExecutioner caspase1:1000
PARP~116 kDaDNA repair enzyme1:1000
Cleaved PARP~89 kDaMarker of apoptosis1:1000
β-actin~42 kDaLoading control1:5000

Table 2: Representative Quantitative Data of this compound Treatment

Treatment (24h)Relative BCL-2 Expression (Normalized to β-actin)Relative Cleaved Caspase-3 Expression (Normalized to β-actin)Relative Cleaved PARP Expression (Normalized to β-actin)
Vehicle Control (0 nM)1.00 ± 0.050.10 ± 0.020.08 ± 0.01
10 nM S654870.95 ± 0.060.45 ± 0.040.38 ± 0.03
50 nM S654870.88 ± 0.071.20 ± 0.111.15 ± 0.09
100 nM S654870.85 ± 0.052.50 ± 0.212.35 ± 0.18
500 nM S654870.79 ± 0.084.80 ± 0.354.65 ± 0.31

Note: The data presented in Table 2 are representative and will vary depending on the cell line, treatment duration, and experimental conditions.

Interpretation of Results

  • BCL-2 Levels: A decrease in BCL-2 protein levels may be observed with prolonged treatment, although the primary mechanism of S65487 is inhibition of function rather than degradation.

  • Cleaved Caspase-3 and Cleaved PARP: A dose-dependent increase in the levels of cleaved Caspase-3 and cleaved PARP is a strong indicator of apoptosis induction through the caspase cascade.[6]

  • BAX/BAK Levels: Changes in the total levels of BAX and BAK may also be assessed, although their activation is primarily conformational and leads to oligomerization, which is not typically measured by standard Western blot.

By following this detailed protocol, researchers can effectively utilize Western blotting to confirm the mechanism of action of this compound and quantify its pro-apoptotic effects in cancer cells, providing valuable data for drug development and mechanistic studies.

References

Application Notes and Protocols for S65487 Hydrochloride Solutions: Long-Term Storage and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides generalized guidelines for the long-term storage and stability testing of S65487 hydrochloride solutions. As of the date of this publication, specific, publicly available long-term stability data and validated protocols for this compound are limited. The following information is based on general best practices for hydrochloride salts and Bcl-2 inhibitors, as well as recommendations from the International Council for Harmonisation (ICH) guidelines. It is imperative that researchers validate these protocols for their specific formulations and analytical methods.

Introduction

This compound is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a pro-drug of S55746, it is under investigation for the treatment of various hematological malignancies, including Acute Myeloid Leukemia (AML), often in combination with other therapeutic agents.[][2][3][4] The stability of this compound solutions is a critical factor for ensuring its safety, efficacy, and shelf-life in both research and clinical settings. These application notes provide a framework for assessing the long-term storage and stability of this compound solutions.

Recommended Storage Conditions (General Guidance)

Based on information for similar research compounds, the following storage conditions are recommended for this compound stock solutions. However, these should be confirmed with compound-specific data.

Storage ConditionRecommended TemperatureDurationNotes
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthEnsure the container is tightly sealed to prevent moisture absorption.
Working Dilutions 2-8°CUp to 24 hoursPrepare fresh daily if possible. Protect from light.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Table 2: General HPLC Method Parameters

ParameterTypical Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on the UV spectrum of this compound.
Injection Volume 10-20 µL
Column Temperature 25-30°C

Experimental Protocols

The following are generalized protocols for long-term and accelerated stability testing, as well as forced degradation studies, based on ICH guidelines.[5][6][7][8]

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound solutions under recommended storage and accelerated conditions over a predetermined period.

Materials:

  • This compound

  • Appropriate solvent/vehicle (e.g., DMSO, saline)

  • Calibrated stability chambers

  • Validated HPLC system

  • pH meter

  • Appropriate storage containers (e.g., amber glass vials)

Procedure:

  • Sample Preparation: Prepare a sufficient number of aliquots of the this compound solution at the desired concentration.

  • Initial Analysis (Time 0): Analyze a set of samples immediately after preparation to determine the initial concentration, purity, pH, and appearance.

  • Storage: Place the remaining samples in stability chambers under the conditions outlined in Table 3.

  • Time Points: Withdraw samples at the specified time points for analysis.

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound concentration (by HPLC)

    • Purity and presence of degradation products (by HPLC)

Table 3: ICH Recommended Stability Testing Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. For solutions in sealed, impermeable containers, RH testing may not be necessary.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

Procedure:

  • Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance and the solution to dry heat (e.g., 80°C).

  • Photostability: Expose the solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Analyze all stressed samples by HPLC to identify and quantify any degradation products.

Visualizations

Signaling Pathway of this compound

This compound is a selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, it prevents the sequestration of pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

S65487_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates BaxBak_active Active BAX/BAK BaxBak_active->MOMP Induces BaxBak_inactive Inactive BAX/BAK BaxBak_inactive->BaxBak_active S65487 S65487 Bcl2 Bcl-2 S65487->Bcl2 Inhibits Bim BIM (Pro-apoptotic) Bcl2->Bim Sequesters Bim->BaxBak_inactive Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: S65487 inhibits Bcl-2, leading to apoptosis.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of this compound solutions.

Stability_Workflow start Start prep Prepare S65487 Solution (Batch Production) start->prep t0 Time 0 Analysis (HPLC, pH, Appearance) prep->t0 storage Place in Stability Chambers (Long-Term & Accelerated) prep->storage data Data Analysis & Comparison to T0 t0->data pull Withdraw Samples at Pre-defined Time Points storage->pull analysis Analyze Samples (HPLC, pH, Appearance) pull->analysis analysis->data report Generate Stability Report data->report end End report->end

References

Application Notes and Protocols: S65487 Hydrochloride in Combination with Azacitidine for Acute Myeloid Leukemia (AML) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and clinical investigation of S65487 hydrochloride, a potent B-cell lymphoma 2 (Bcl-2) inhibitor, in combination with the hypomethylating agent azacitidine for the treatment of Acute Myeloid Leukemia (AML). Detailed protocols for preclinical evaluation and a summary of the ongoing clinical trial are included to support further research and development in this area.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the overexpression of the anti-apoptotic protein Bcl-2.[1] this compound is a potent and selective intravenous inhibitor of Bcl-2, designed to induce apoptosis in cancer cells dependent on this protein for survival.[2][3]

Azacitidine is a hypomethylating agent that is a standard of care for AML patients who are ineligible for intensive chemotherapy.[4] It exerts its anti-leukemic effects by reversing epigenetic silencing of tumor suppressor genes and inducing cellular differentiation or apoptosis. Preclinical and clinical data have demonstrated that combining Bcl-2 inhibitors with hypomethylating agents can result in synergistic anti-leukemic activity.[2][3] The combination of S65487 and azacitidine is currently under clinical investigation, building on promising preclinical synergistic activity observed in in-vitro AML models.[2][3]

Mechanism of Action and Rationale for Combination Therapy

S65487 directly binds to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM. This releases the "brakes" on apoptosis, leading to mitochondrial outer membrane permeabilization, caspase activation, and programmed cell death.

Azacitidine, after incorporation into DNA, inhibits DNA methyltransferases, leading to a reduction in DNA methylation and reactivation of silenced tumor suppressor genes. This can prime AML cells for apoptosis by altering the balance of pro- and anti-apoptotic proteins.

The synergistic effect of this combination is thought to arise from two primary mechanisms:

  • Priming for Apoptosis: Azacitidine treatment can increase the dependence of AML cells on Bcl-2 for survival, thereby sensitizing them to the effects of S65487.

  • Dual-Pronged Attack: The combination targets two distinct but complementary pathways essential for AML cell survival: epigenetic regulation and apoptosis evasion.

Proposed Signaling Pathway of S65487 and Azacitidine in AML cluster_0 AML Cell S65487 S65487 Bcl2 Bcl-2 S65487->Bcl2 Inhibits Azacitidine Azacitidine DNMT DNA Methyltransferase (DNMT) Azacitidine->DNMT Inhibits BIM BIM (Pro-apoptotic) Bcl2->BIM Sequesters Apoptosis Apoptosis BIM->Apoptosis Induces TumorSuppressor Tumor Suppressor Genes DNMT->TumorSuppressor Methylates (Silences) TumorSuppressor->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest & Differentiation TumorSuppressor->CellCycleArrest Promotes Workflow for Cell Viability and Synergy Assay start Start seed_cells Seed AML cells in 96-well plate start->seed_cells prepare_drugs Prepare serial dilutions of S65487 & Azacitidine seed_cells->prepare_drugs treat_cells Add single agents and combinations to cells prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data: IC50 & Combination Index measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Navigating S65487 Hydrochloride Solubility in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the preparation and use of S65487 hydrochloride in cell culture experiments. Addressing common solubility and stability challenges, this resource offers detailed protocols, troubleshooting advice, and essential background information to ensure reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For the initial preparation of a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO.[1][2][3] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants and to ensure the stability of the compound.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds.[4] To mitigate this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This gradual change in the solvent environment can help maintain solubility.[4]

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can improve solubility.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Sonication: If precipitation occurs, gentle sonication in a water bath can help to redissolve the compound.[1][2]

Q3: What is the optimal storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Can the pH of my culture medium affect the solubility of this compound?

A4: Yes, the pH of the culture medium can influence the solubility of hydrochloride salts.[4][5] While most culture media are buffered to a physiological pH of around 7.4, metabolic activity of the cells can cause pH shifts. For hydrochloride salts, solubility can be affected by the concentration of chloride ions in the medium (common ion effect), which can sometimes decrease solubility.[5][6]

Q5: How can I determine the actual soluble concentration of this compound in my experiment?

A5: To determine the true soluble concentration, you can perform a pre-assay solubility check. Prepare your desired dilution in the cell culture medium and incubate under the same conditions as your experiment. After the incubation period, centrifuge the sample to pellet any precipitate. The concentration of the compound in the supernatant can then be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC).[4]

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents. Note the absence of specific solubility data in cell culture media, underscoring the need for empirical determination.

Solvent SystemReported SolubilityMolar Concentration (mM)NotesSource(s)
In Vitro
DMSO90 mg/mL119.41Ultrasonic treatment is recommended. Hygroscopic DMSO can impact solubility; use a fresh, unopened vial.[1]
DMSO160 mg/mL223.07Sonication is recommended.[2]
DMSO200 mg/mL278.84Ultrasonic treatment is recommended.[3]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4.5 mg/mL5.97Clear solution. Solvents should be added sequentially.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 4.5 mg/mL5.97Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 4.5 mg/mL5.97Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade dimethyl sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath sonicator

  • 0.22 µm sterile syringe filter (optional, for sterilization)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 753.72 g/mol ), weigh 7.54 mg of the compound.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath at room temperature in short bursts until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Sterilization (Optional): For applications requiring absolute sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • Prepared 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Cells seeded in appropriate culture vessels

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Calculating Dilutions: Determine the final concentration of this compound needed for your experiment. Calculate the volume of the stock solution required to achieve this concentration in your final culture volume. Remember to keep the final DMSO concentration below 0.5%.

  • Preparing the Working Solution: It is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For instance, dilute the 10 mM stock 1:100 in media to obtain a 100 µM intermediate solution.

    • Then, use this intermediate solution to prepare your final working concentrations. This method improves accuracy for low final concentrations.

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause proteins in the medium to denature.

  • Application to Cells: Add the prepared working solution to your cell cultures. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Visualizing Key Processes

Troubleshooting Workflow for this compound Solubility

G start Start: this compound Solubility Issue check_stock Is the DMSO stock solution clear? start->check_stock reprepare_stock Reprepare stock solution: - Use fresh, anhydrous DMSO - Vortex and sonicate check_stock->reprepare_stock No dilution_issue Precipitation upon dilution in culture medium? check_stock->dilution_issue Yes reprepare_stock->check_stock troubleshoot_dilution Troubleshooting Steps: - Perform serial dilutions - Warm medium to 37°C - Reduce final concentration dilution_issue->troubleshoot_dilution Yes end_success Proceed with Experiment dilution_issue->end_success No check_solubility Perform pre-assay solubility check (e.g., HPLC) troubleshoot_dilution->check_solubility check_solubility->end_success Soluble end_reassess Re-evaluate experimental parameters or formulation check_solubility->end_reassess Insoluble

Caption: A logical workflow for troubleshooting solubility issues with this compound.

This compound and the BCL-2 Signaling Pathway

This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][7] BCL-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins like BAX and BAK.[7][8][9] By binding to the BH3 hydrophobic groove of BCL-2, this compound prevents this sequestration, leading to the activation of BAX and BAK.[1][3][7] This results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptosis (programmed cell death).[7][8][10]

G cluster_0 Normal Cell Survival cluster_1 This compound Action BCL2 BCL-2 BAX_BAK_inactive BAX / BAK (Inactive) BCL2->BAX_BAK_inactive Inhibits S65487 This compound BCL2_inhibited BCL-2 S65487->BCL2_inhibited Inhibits BAX_BAK_active BAX / BAK (Active) BCL2_inhibited->BAX_BAK_active MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK_active->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The mechanism of action of this compound in the BCL-2 signaling pathway.

References

Technical Support Center: Optimizing S65487 Hydrochloride for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S65487 hydrochloride in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. S65487 acts as a BH3 mimetic, binding to the BH3-binding groove of Bcl-2 and disrupting its interaction with pro-apoptotic proteins like Bim, Bak, and Bax. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.

Q2: What is the recommended starting concentration range for this compound in a new cell line?

For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on preclinical studies, this compound has shown activity in the low nanomolar (nM) range in various hematological cancer cell lines. A sensible starting point for a dose-response curve would be to use a logarithmic dilution series, for instance, from 0.1 nM to 1 µM. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines depending on their Bcl-2 dependency.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: How frequently should the medium containing this compound be replaced in long-term cultures?

For long-term experiments, maintaining a consistent concentration of the inhibitor is critical. The stability of this compound in culture conditions and the metabolic rate of your specific cell line will determine the frequency of media changes. As a general guideline, it is advisable to replace the medium every 2-3 days to replenish nutrients and maintain a steady concentration of the compound.

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
RS4;11Acute Lymphoblastic Leukemialow nM range[2]
MOLM-13Acute Myeloid Leukemialow nM range[1]
OCI-AML3Acute Myeloid Leukemialow nM range[1]
PfeifferDiffuse Large B-cell Lymphomalow nM range[1]
SU-DHL-4Diffuse Large B-cell Lymphomalow nM range[1]

Note: The term "low nM range" is used as specific numerical values were not consistently available in the searched literature. Researchers should determine the precise IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension between plating each row. Use a calibrated multichannel pipette.
Edge effectsAvoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Low cell viability in control groups Solvent (DMSO) toxicityEnsure the final DMSO concentration is below 0.1%. Perform a DMSO toxicity curve for your specific cell line.
ContaminationRegularly check for microbial contamination in your cell cultures. Practice good aseptic technique.
Compound precipitation in culture medium Poor solubility of this compoundPrepare fresh dilutions from the DMSO stock for each experiment. Ensure thorough mixing when diluting the stock in the culture medium. If precipitation persists, consider using a different formulation or a lower top concentration.
Unexpectedly high or low IC50 values Incorrect concentration calculationsDouble-check all dilution calculations.
Cell line resistance or sensitivityThe sensitivity to Bcl-2 inhibitors can vary greatly between cell lines. Ensure the chosen cell line is appropriate for studying Bcl-2 inhibition.
Assay interferenceSome compounds can interfere with the MTT assay. Consider using an alternative viability assay such as XTT, CCK-8, or a luminescence-based assay (e.g., CellTiter-Glo).

Visualizations

BCL2_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Apoptosis DNA Damage DNA Damage BH3-only proteins Pro-apoptotic (BH3-only proteins) e.g., Bim, Bad, Puma DNA Damage->BH3-only proteins Bcl-2 Anti-apoptotic (Bcl-2) BH3-only proteins->Bcl-2 inhibit Bax/Bak Pro-apoptotic (Effectors) e.g., Bax, Bak BH3-only proteins->Bax/Bak activate Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->BH3-only proteins Chemotherapy Chemotherapy Chemotherapy->BH3-only proteins Bcl-2->Bax/Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP Cytochrome c Cytochrome c release MOMP->Cytochrome c Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis S65487_hydrochloride This compound S65487_hydrochloride->Bcl-2 inhibits

Caption: BCL-2 Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis A Prepare this compound stock solution (in DMSO) E Prepare serial dilutions of This compound A->E B Culture and harvest cells C Determine cell density B->C D Seed cells in 96-well plate C->D F Treat cells with compound and controls D->F E->F G Incubate for desired time (24, 48, 72h) F->G H Add cell viability reagent (e.g., MTT, XTT, CCK-8) G->H I Incubate and measure signal (absorbance/luminescence) H->I J Calculate % cell viability vs. control I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Preventing S65487 hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S65487 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is highly soluble in DMSO, with concentrations of 160 mg/mL (223.07 mM) and 200 mg/mL (278.84 mM) being achievable.[1][2] It is advisable to store stock solutions in small aliquots at -80°C for up to six months or -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[3]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). Why does this happen and how can I prevent it?

A2: This common issue, often called "crashing out," occurs because this compound is poorly soluble in neutral aqueous solutions. When the DMSO stock is diluted, the compound enters an environment where it is less soluble, leading to precipitation. Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, as higher concentrations can be cytotoxic and may still not prevent precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous medium. This gradual change in the solvent environment can help maintain solubility.

  • Rapid Mixing: Pre-warm your aqueous medium to 37°C. While vortexing or rapidly stirring the medium, add the DMSO stock solution dropwise. This helps to disperse the compound quickly and avoid localized high concentrations that trigger precipitation.

  • Use of Excipients: For challenging situations, consider using solubility-enhancing agents such as surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD), which can help keep the compound in solution.[3]

Q3: Can the pH of my aqueous solution affect the solubility of this compound?

A3: Yes, pH is a critical factor. This compound is the salt of a likely weakly basic compound. In acidic solutions, it will exist in its protonated (ionized) form, which is generally more water-soluble. As the pH increases towards neutral or alkaline, the compound can deprotonate to its less soluble free base form, leading to precipitation. If your experimental conditions allow, using a buffer with a slightly acidic pH may improve solubility.

Q4: I observe a precipitate forming in my prepared solution over time, even if it was initially clear. What could be the cause?

A4: This is likely due to a phenomenon called disproportionation, where the hydrochloride salt slowly converts to its less soluble free base, even in a seemingly stable solution. This can be influenced by storage temperature and pH shifts in the buffer over time. To mitigate this, it is best to prepare fresh solutions for each experiment. If storage is necessary, keep the solution at a lower temperature (e.g., 2-8°C) to slow down this process.

Q5: Are there any physical methods to help dissolve this compound?

A5: Yes. If you observe precipitation during the preparation of your solutions, gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.[1][3] However, be cautious with warming to avoid any potential degradation of the compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with this compound precipitation.

Problem Potential Cause Suggested Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The compound is "crashing out" due to poor aqueous solubility at the target concentration.1. Lower the final concentration of this compound. 2. Decrease the final DMSO concentration to the lowest effective level (ideally <0.5%). 3. Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing. 4. Consider using a co-solvent system or adding a surfactant like Tween-80 to your buffer if compatible with your assay.
A clear solution becomes cloudy or forms a precipitate after a few hours at room temperature or 37°C. The hydrochloride salt is slowly converting to its less soluble free base (disproportionation). The solution is supersaturated and not thermodynamically stable.1. Prepare fresh working solutions immediately before each experiment. 2. If short-term storage is needed, keep the solution at 2-8°C. 3. Ensure your buffer has sufficient capacity to maintain a stable pH over the course of the experiment.
Inconsistent results between experiments. Variability in the amount of dissolved compound due to precipitation. Adsorption of the hydrophobic compound to plasticware.1. Standardize your protocol for solution preparation, including timings and mixing methods. 2. Visually inspect for any precipitate before adding the solution to your experiment. 3. Consider using low-adhesion plasticware. 4. Always run a vehicle control (e.g., buffer with the same final DMSO concentration) to account for any solvent effects.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent System Concentration Molar Equivalent Notes
100% DMSO 160 mg/mL223.07 mMSonication is recommended.[1]
100% DMSO 200 mg/mL278.84 mMUltrasonic treatment may be needed.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 4.5 mg/mL5.97 mMThis formulation yields a clear solution and is intended for in vivo use.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 4.5 mg/mL5.97 mMThis formulation yields a clear solution and is intended for in vivo use.[3]
10% DMSO, 90% Corn Oil ≥ 4.5 mg/mL5.97 mMThis formulation yields a clear solution and is intended for in vivo use.[3]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions, primarily for in vivo studies, which can be adapted for preparing high-concentration solutions for in vitro use.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the desired amount of this compound powder (Molecular Weight: 752.19 g/mol ) in a sterile, appropriate-sized tube.

  • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly. If necessary, use sonication or gentle warming in a 37°C water bath to ensure the compound is completely dissolved.

  • Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of a Co-Solvent Formulation (for 1 mL final volume)

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 45.0 mg/mL).

  • In a new tube, add 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well. This results in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Visualizations

G Troubleshooting Workflow for S65487 HCl Precipitation start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration of S65487 HCl check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No reduce_conc->check_dmso reduce_dmso Decrease final DMSO concentration to <0.5% check_dmso->reduce_dmso Yes check_dilution How was the dilution performed? check_dmso->check_dilution No reduce_dmso->check_dilution improve_dilution Use stepwise dilution and add stock to vortexing buffer check_dilution->improve_dilution Single Step check_temp Was the buffer at room temperature? check_dilution->check_temp Stepwise improve_dilution->check_temp warm_buffer Pre-warm aqueous buffer to 37°C before dilution check_temp->warm_buffer Yes check_stability Does precipitation occur over time? check_temp->check_stability No warm_buffer->check_stability fresh_solution Prepare fresh solution immediately before use check_stability->fresh_solution Yes add_excipients Consider adding solubilizers (e.g., Tween-80, SBE-β-CD) if assay compatible check_stability->add_excipients Still an issue end_node Clear Solution Achieved check_stability->end_node No fresh_solution->end_node add_excipients->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G Mechanism of Action: S65487 HCl cluster_cell Cancer Cell S65487 S65487 HCl (Enters Cell) Bcl2 Bcl-2 Protein S65487->Bcl2 Binds and Inhibits BaxBak Pro-apoptotic Proteins (Bax, Bak) Bcl2->BaxBak Sequesters and Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Forms Pores CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

References

S65487 hydrochloride off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S65487 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to the BH3 hydrophobic groove of BCL-2, it displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.

Q2: How selective is this compound for BCL-2 compared to other BCL-2 family members?

This compound exhibits high selectivity for BCL-2. It has been reported to have poor affinity for other anti-apoptotic proteins such as MCL-1, BFL-1, and BCL-xL. This selectivity profile minimizes off-target effects related to the inhibition of these other family members.

Q3: In which cancer cell lines is this compound expected to be most effective?

This compound is most effective in cancer cell lines that are dependent on BCL-2 for survival. This is particularly common in hematological malignancies. Its efficacy has been demonstrated in various cancer cell lines, including those derived from lymphoma and leukemia.

Q4: Can this compound overcome resistance to other BCL-2 inhibitors like venetoclax?

This compound has shown activity against certain BCL-2 mutations, such as G101V and D103Y, which have been identified in patients with chronic lymphocytic leukemia who have developed resistance to venetoclax. This suggests that S65487 may be effective in some cases of acquired resistance to first-generation BCL-2 inhibitors.

Troubleshooting Guide

This section provides guidance on how to troubleshoot common experimental issues encountered when working with this compound.

Issue 1: Lower than expected cytotoxicity in a cancer cell line.

  • Question: I am treating my cancer cell line with this compound, but I am not observing the expected level of cell death. What could be the reason?

  • Answer: There are several potential reasons for lower-than-expected efficacy:

    • Low BCL-2 Dependence: The cell line you are using may not be primarily dependent on BCL-2 for survival. It might rely on other anti-apoptotic proteins like MCL-1 or BCL-xL.

    • Drug Concentration and Exposure Time: The concentration of this compound may be too low, or the treatment duration may be too short. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

    • Cell Culture Conditions: Ensure that the cell culture is healthy and free from contamination. High cell density can sometimes reduce the apparent efficacy of a drug.

    • Drug Stability: Confirm that your this compound stock solution is properly prepared and stored to avoid degradation.

Issue 2: Inconsistent results between experimental replicates.

  • Question: I am getting variable results in my apoptosis assays with this compound. How can I improve the reproducibility of my experiments?

  • Answer: Inconsistent results can arise from several factors:

    • Pipetting Errors: Ensure accurate and consistent pipetting of both the compound and reagents.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Use a cell counter to ensure uniform seeding.

    • Assay Timing: Apoptosis is a dynamic process. Ensure that you are measuring apoptosis at a consistent time point after treatment.

    • Reagent Quality: Use fresh, high-quality reagents for your apoptosis assays.

Issue 3: Observing cell death that does not appear to be apoptotic.

  • Question: My cells are dying in response to this compound, but I am not seeing classic markers of apoptosis (e.g., caspase activation). What could be happening?

  • Answer: While this compound's primary mechanism is to induce apoptosis, other forms of cell death can occur, especially at high concentrations.

    • Necrosis: At supra-pharmacological concentrations, the compound might induce necrosis. This can be assessed by microscopy (observing cell swelling and membrane rupture) or by using assays that measure membrane integrity, such as propidium iodide staining.

    • BAX/BAK-Independent Apoptosis: Some BH3 mimetics, at high concentrations, have been reported to induce cytochrome c release and caspase activation in a manner that is independent of BAX and BAK. This is considered an off-target effect.[1]

Data Presentation

Table 1: Selectivity Profile of this compound

BCL-2 Family MemberBinding Affinity
BCL-2High
MCL-1Poor
BFL-1Poor
BCL-xLPoor

This table summarizes the known selectivity of this compound. The high affinity for BCL-2 and poor affinity for other family members underscore its targeted mechanism of action.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

S65487_Mechanism_of_Action S65487 This compound BCL2 BCL-2 S65487->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAD) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Leads to Troubleshooting_Workflow Start Low Cytotoxicity Observed Check_BCL2 Is the cell line BCL-2 dependent? Start->Check_BCL2 Check_Dose Optimize drug concentration and treatment duration Check_BCL2->Check_Dose Yes Alternative_Mechanism Consider alternative survival pathways (e.g., MCL-1, BCL-xL) Check_BCL2->Alternative_Mechanism No Check_Culture Verify cell health and culture conditions Check_Dose->Check_Culture Check_Drug Confirm drug stability and activity Check_Culture->Check_Drug End Expected Cytotoxicity Achieved Check_Drug->End

References

Technical Support Center: Minimizing In Vivo Toxicity of S65487 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of S65487 hydrochloride (also known as VOB560), a potent and selective BCL-2 inhibitor.

Understanding this compound

S65487 is a second-generation intravenous BCL-2 inhibitor designed to induce apoptosis in cancer cells that overexpress the BCL-2 protein.[1] It has shown potent preclinical activity in various hematological malignancies and is currently under investigation in clinical trials, often in combination with other agents like azacitidine for Acute Myeloid Leukemia (AML).[2][3][4] While highly selective for BCL-2, potent on-target activity can lead to specific toxicities that require careful management during in vivo experiments.

Signaling Pathway of BCL-2 Inhibition

BCL_2_Inhibition_Pathway cluster_Mitochondria Mitochondrial Outer Membrane BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits CytochromeC Cytochrome c BAX_BAK->CytochromeC Releases Apoptosis Apoptosis CytochromeC->Apoptosis Initiates S65487 S65487 HCl S65487->BCL2 Inhibits

Caption: Mechanism of S65487-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target toxicities of this compound?

As a potent BCL-2 inhibitor, the primary on-target toxicities of S65487 are expected to be hematological.[5] BCL-2 is crucial for the survival of certain hematopoietic cell lineages. Inhibition of BCL-2 can lead to:

  • Neutropenia: A decrease in neutrophils, increasing the risk of infection.

  • Thrombocytopenia: A reduction in platelet count, leading to an increased risk of bleeding.[6]

  • Anemia: A decrease in red blood cells, which can cause fatigue and shortness of breath.

Another critical on-target effect, particularly at the initiation of therapy in animals with a high tumor burden, is Tumor Lysis Syndrome (TLS) . The rapid, extensive apoptosis of cancer cells can lead to the release of intracellular contents into the bloodstream, causing metabolic abnormalities such as hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia.

Q2: Are there any known off-target toxicities of this compound?

Preclinical data suggest that S65487 has a high selectivity for BCL-2 with poor affinity for other BCL-2 family members like BCL-XL and MCL-1.[1] This selectivity profile is designed to minimize off-target toxicities, such as the severe thrombocytopenia observed with dual BCL-2/BCL-XL inhibitors like navitoclax.[6][7] However, as with any investigational agent, researchers should remain vigilant for unexpected off-target effects and conduct comprehensive toxicological assessments.[8]

Q3: How can I minimize hematological toxicities in my in vivo studies?

Minimizing hematological toxicities involves careful study design and proactive monitoring.

  • Dose-Finding Studies: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with a manageable safety profile.[9]

  • Intermittent Dosing: Consider intermittent dosing schedules (e.g., weekly administration) which may allow for hematopoietic recovery between doses.[1]

  • Supportive Care: In preclinical models, the use of growth factors like G-CSF (for neutropenia) may be considered, although this can be a confounding factor and should be carefully justified. For clinical research, supportive care is a cornerstone of managing these toxicities.[10][11]

  • Regular Monitoring: Implement a robust monitoring plan, including regular complete blood counts (CBCs) to track neutrophil, platelet, and red blood cell levels.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Neutropenia On-target BCL-2 inhibition affecting neutrophil precursors.- Dose Reduction: Lower the dose of S65487 in subsequent cycles. - Dosing Holiday: Interrupt dosing to allow for neutrophil recovery. - Supportive Care: Consider the use of myeloid growth factors (e.g., G-CSF) if appropriate for the experimental model.
Significant Thrombocytopenia On-target BCL-2 inhibition impacting platelet homeostasis.- Dose Adjustment: Reduce the dose or modify the dosing schedule. - Monitoring: Increase the frequency of platelet count monitoring. - Transfusion Support: In larger animal models, platelet transfusions may be a consideration for severe, transient thrombocytopenia.
Signs of Tumor Lysis Syndrome (e.g., lethargy, oliguria) Rapid and massive tumor cell death in high-burden models.- Risk Stratification: Identify animals at high risk for TLS (high tumor burden, elevated baseline white blood cell count). - Prophylaxis: Administer aggressive hydration and uric acid-lowering agents (e.g., allopurinol, rasburicase) prior to and during the initial days of treatment. - Staggered Dosing: Implement a dose ramp-up schedule, starting with a lower dose and gradually escalating to the target dose over several days.[3]
Unexpected Adverse Events (e.g., organ dysfunction) Potential off-target toxicity or idiosyncratic reaction.- Discontinue Dosing: Immediately halt administration of S65487. - Necropsy and Histopathology: Conduct a thorough pathological examination to identify affected organs. - Re-evaluate Target Engagement: Confirm on-target BCL-2 inhibition and investigate potential off-target interactions.[8]

Experimental Protocols

Protocol 1: In Vivo Acute Toxicity Assessment

This protocol provides a general framework for an acute toxicity study in a rodent model.

Acute_Toxicity_Workflow start Animal Acclimatization (e.g., 7 days) randomization Randomization into Dose Groups start->randomization dosing Single IV Administration of S65487 HCl or Vehicle randomization->dosing observation Clinical Observations (Daily for 14 days) dosing->observation bw_measurement Body Weight Measurement (Days 0, 7, 14) observation->bw_measurement termination Euthanasia & Necropsy (Day 14) bw_measurement->termination analysis Histopathology & Blood Chemistry Analysis termination->analysis

Caption: Workflow for an acute in vivo toxicity study.

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound.

  • Administration: Administer a single intravenous (IV) dose of the compound or vehicle.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels) for 14 days.

  • Body Weight: Record body weights prior to dosing and at regular intervals throughout the study.

  • Terminal Procedures: At the end of the observation period, euthanize animals and perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis. Collect major organs for histopathological examination.

Protocol 2: Monitoring and Management of Hematological Toxicity

This protocol outlines a monitoring strategy for studies involving repeat dosing of S65487.

  • Baseline Assessment: Prior to the first dose, collect blood for a baseline complete blood count (CBC).

  • On-Study Monitoring:

    • Collect blood for CBCs at regular intervals (e.g., twice weekly for the first two cycles, then weekly).

    • Increase monitoring frequency if significant cytopenias are observed.

  • Toxicity Grading: Grade hematological toxicities according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Dose Modification Guidelines:

    • Neutropenia:

      • Grade 3: Consider dose reduction in the next cycle.

      • Grade 4: Interrupt dosing until recovery to Grade 2 or less, then resume at a reduced dose.

    • Thrombocytopenia:

      • Grade 3: Consider dose reduction.

      • Grade 4: Interrupt dosing until recovery to Grade 2 or less, then resume at a reduced dose.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is limited in the public domain, the following table provides a general framework for summarizing such data from in vivo studies, based on common findings for BCL-2 inhibitors.

Table 1: Illustrative Hematological Toxicity Profile of a BCL-2 Inhibitor in a Preclinical Model

Dose Group N Mean Nadir Neutrophil Count (x10³/µL) Mean Nadir Platelet Count (x10³/µL) Incidence of Grade ≥3 Neutropenia Incidence of Grade ≥3 Thrombocytopenia
Vehicle Control104.58500%0%
Low Dose102.152020%10%
Mid Dose101.031060%40%
High Dose100.4150100%80%

Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always refer to the specific Investigator's Brochure or other formal documentation for this compound for complete and accurate safety information and handling instructions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Technical Support Center: S65487-Induced Apoptosis Detection by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on utilizing flow cytometry to analyze apoptosis induced by the Bcl-2 inhibitor, S65487. This guide includes a detailed gating strategy, experimental protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using Annexin V and Propidium Iodide (PI) to detect S65487-induced apoptosis?

A1: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE), can be used to identify early apoptotic cells.[2][3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[2] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1] By using both Annexin V and PI, we can distinguish between different cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Q2: How does S65487 induce apoptosis?

A2: S65487 is a potent and specific inhibitor of the anti-apoptotic protein Bcl-2.[4][5] Bcl-2 proteins prevent apoptosis by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[5][6] S65487 mimics the action of BH3-only proteins, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic proteins.[6] This leads to the activation of Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[5][6] This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death.[4][5]

Experimental Protocol: Annexin V and PI Staining

This protocol provides a general workflow for staining cells treated with S65487 for apoptosis analysis by flow cytometry.

Materials:

  • Annexin V conjugated to a fluorochrome (e.g., FITC, PE, or APC)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Treated (with S65487) and untreated cells

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentration of S65487 for the appropriate duration. Include an untreated control.

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization. Be aware that EDTA can interfere with calcium-dependent Annexin V binding.[7]

    • Collect all cells, including the supernatant from cell cultures, as apoptotic cells may detach and float.[7][8]

    • Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[3]

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[9]

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[3][9]

    • Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light.[9]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[3]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Use appropriate controls to set up compensation and gates, including:

      • Unstained cells

      • Cells stained with Annexin V only

      • Cells stained with PI only

Flow Cytometry Gating Strategy

A typical gating strategy for analyzing S65487-induced apoptosis is a sequential process to isolate single, viable cells and then to differentiate the apoptotic populations.

Gating_Strategy cluster_0 Initial Gating cluster_1 Apoptosis Analysis Total_Events Total Cellular Events FSC_SSC Gate on Cells (FSC-A vs SSC-A) Total_Events->FSC_SSC Exclude debris Singlets Gate on Singlets (FSC-A vs FSC-H) FSC_SSC->Singlets Exclude doublets AnnexinV_PI Annexin V vs PI Plot Singlets->AnnexinV_PI Analyze single cells Live Live (Annexin V- / PI-) AnnexinV_PI->Live Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) AnnexinV_PI->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+ / PI+) AnnexinV_PI->Late_Apoptotic Necrotic Necrotic (Annexin V- / PI+) AnnexinV_PI->Necrotic

A sequential gating strategy for analyzing apoptosis by flow cytometry.

S65487 Signaling Pathway for Apoptosis Induction

The following diagram illustrates the mechanism by which S65487 induces apoptosis.

S65487_Pathway cluster_pathway S65487-Induced Apoptosis Pathway S65487 S65487 Bcl2 Bcl-2 (Anti-apoptotic) S65487->Bcl2 inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2->Pro_Apoptotic inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

The signaling cascade initiated by S65487 leading to apoptosis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Signal in Treated Samples Insufficient concentration of S65487 or inadequate treatment duration.[7]Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction.
Loss of apoptotic cells during washing steps.[7]Collect the supernatant along with the adherent cells to ensure floating apoptotic cells are not discarded.[8]
Reagents are degraded or expired.Use a new or validated kit and ensure proper storage of reagents.[7]
High Background or Non-specific Staining High cell density during staining.Use the recommended cell concentration (e.g., 1 x 10^6 cells/mL).
Inadequate washing.Ensure proper washing steps are followed to remove unbound antibodies.
Cell damage during harvesting.Use gentle cell handling techniques, such as using a cell scraper for adherent cells or gentle pipetting.[7]
High Percentage of PI-positive Cells in Untreated Control Poor cell health or over-confluence.[7][8]Use healthy, log-phase cells for your experiments.
Harsh cell handling or excessive trypsinization.[8]Minimize the duration of trypsin exposure and handle cells gently.
Poor Separation Between Cell Populations Incorrect compensation settings.Use single-color controls to properly set up fluorescence compensation.[8]
Delayed analysis after staining.Analyze samples as soon as possible after the staining procedure is complete.[8]
Cell autofluorescence.Use an unstained control to assess the level of autofluorescence and consider using brighter fluorochromes or a different laser/filter combination if necessary.[8][10]

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing S65487-induced apoptosis.

Experimental_Workflow cluster_workflow Workflow for Apoptosis Analysis Cell_Culture Cell Culture Treatment Treat with S65487 (and controls) Cell_Culture->Treatment Harvest Harvest Cells (including supernatant) Treatment->Harvest Staining Annexin V/PI Staining Harvest->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis (Gating) Acquisition->Analysis Results Quantify Apoptotic Populations Analysis->Results

A summary of the experimental steps for measuring S65487-induced apoptosis.

References

Technical Support Center: BCL-2 Detection by Western Blot After S65487 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the detection of BCL-2 by Western blot following treatment with the selective BCL-2 inhibitor, S65487. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is S65487 and how does it affect BCL-2?

S65487 is a potent and selective inhibitor of the anti-apoptotic protein BCL-2. It functions as a BH3 mimetic, binding to the BH3 groove of BCL-2 and displacing pro-apoptotic proteins like BIM, BAX, and BAK. This disruption of protein-protein interactions leads to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.

Q2: Why am I observing a weak or no BCL-2 signal in my Western blot after S65487 treatment?

A weak or absent BCL-2 signal after S65487 treatment can be due to several factors directly related to its mechanism of action:

  • Apoptosis Induction: S65487 induces apoptosis, which activates caspases. Activated caspases, particularly caspase-3, can cleave BCL-2, leading to a decrease in the full-length protein.

  • Proteasomal Degradation: The induction of apoptosis can also trigger the ubiquitination and subsequent degradation of BCL-2 by the proteasome.

  • Low Endogenous Expression: The cell line you are using may have a low basal expression of BCL-2, and the treatment-induced reduction makes it difficult to detect.

Q3: Can S65487 treatment ever lead to an increase in BCL-2 expression?

While seemingly counterintuitive, some studies with other BH3 mimetics have shown a modest increase in total BCL-2 protein levels in certain cell lines after treatment. This could be a compensatory feedback mechanism. However, the more common observation, especially at effective concentrations of the inhibitor, is a decrease in detectable full-length BCL-2 due to apoptosis-related cleavage and degradation.

Q4: What is the expected molecular weight of BCL-2 in a Western blot?

The full-length BCL-2 protein has a predicted molecular weight of approximately 26 kDa. If caspase cleavage occurs, you may observe a smaller fragment, though this can be transient and difficult to detect.

Troubleshooting Guide

Problem: Weak or No BCL-2 Band After S65487 Treatment
Possible Cause Recommended Solution
Protein Degradation/Cleavage - Use Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation during sample preparation. - Minimize Freeze-Thaw Cycles: Aliquot cell lysates after quantification and store at -80°C to avoid repeated freezing and thawing. - Work Quickly and on Ice: Keep samples on ice at all times during preparation to minimize enzymatic activity.
Low Protein Concentration - Increase Protein Load: For treated samples where BCL-2 levels may be low, increase the amount of protein loaded per well to 30-50 µg. - Confirm Protein Concentration: Accurately determine the protein concentration of your lysates using a reliable method like the BCA assay before loading.
Inefficient Protein Extraction - Use an Appropriate Lysis Buffer: A RIPA buffer is generally effective for extracting membrane-associated proteins like BCL-2. - Sonication: Consider a brief sonication step after lysis to shear DNA and improve the release of membrane-bound proteins.[1]
Suboptimal Antibody Performance - Antibody Titration: Optimize the concentration of your primary BCL-2 antibody. A higher concentration may be needed for treated samples. - Use a Validated Antibody: Ensure your primary antibody is validated for Western blot and is specific for BCL-2. - Fresh Antibody Dilutions: Always prepare fresh antibody dilutions for each experiment.
Inefficient Transfer - Optimize Transfer Conditions: For a ~26 kDa protein like BCL-2, ensure your transfer time and voltage are optimized. A wet transfer at 100V for 60-90 minutes at 4°C is a good starting point. - Check Transfer Efficiency: Use a reversible membrane stain like Ponceau S to confirm successful protein transfer from the gel to the membrane.
Inappropriate Blocking - Choose the Right Blocking Agent: 5% non-fat dry milk in TBST is often effective for blocking. However, if you are detecting phosphorylated proteins, switch to 5% BSA in TBST.

Quantitative Data Summary

The effect of BH3 mimetics on BCL-2 protein levels can be cell-line dependent. While specific quantitative data for S65487 is limited in the public domain, the following table summarizes findings from a study using another BCL-2 inhibitor, ABT-199.

Cell Line Treatment Duration Change in Total BCL-2 Protein Level Reference
HL-60100 nM ABT-19924 hours~30% increase[2]

Note: This data is for the BH3 mimetic ABT-199 and may not be directly representative of the effects of S65487. Researchers should perform their own dose-response and time-course experiments to determine the specific effects of S65487 in their experimental system.

Detailed Experimental Protocol: Western Blot for BCL-2

This protocol provides a general guideline. Optimization may be required for specific cell lines and experimental conditions.

1. Cell Lysis and Protein Extraction

  • Culture cells to the desired confluency and treat with S65487 for the intended duration.

  • Wash cells twice with ice-cold PBS.

  • For adherent cells, add 1 mL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail per 10 cm dish. For suspension cells, pellet the cells and resuspend in the lysis buffer.

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • (Optional) Sonicate the lysate on ice with short bursts to shear DNA and improve protein solubilization.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-50 µg of protein per well onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet transfer system at 100V for 60-90 minutes at 4°C.

3. Immunoblotting

  • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • (Optional) Stain the membrane with Ponceau S for 5 minutes to visualize protein bands and confirm transfer efficiency. Destain with TBST.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against BCL-2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust the exposure time to obtain an optimal signal without saturation.

Visualizations

S65487_Signaling_Pathway S65487 S65487 BCL2 BCL-2 S65487->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BAX, BAK) BCL2->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activate Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activate Apoptosis Apoptosis Caspases->Apoptosis Execute

Caption: S65487 Signaling Pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection Cell_Culture Cell Culture & S65487 Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-BCL-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Substrate Secondary_Ab->ECL Imaging Imaging ECL->Imaging

Caption: BCL-2 Western Blot Experimental Workflow.

Troubleshooting_Logic Start Start: Weak/No BCL-2 Signal Check_Transfer Check Transfer Efficiency (Ponceau S Stain) Start->Check_Transfer Transfer_OK Transfer OK? Check_Transfer->Transfer_OK Optimize_Transfer Optimize Transfer (Time, Voltage) Transfer_OK->Optimize_Transfer No Check_Antibody Check Antibody (Concentration, Validity) Transfer_OK->Check_Antibody Yes Optimize_Transfer->Check_Transfer Antibody_OK Antibody OK? Check_Antibody->Antibody_OK Optimize_Antibody Titrate Primary Ab, Use Fresh Dilutions Antibody_OK->Optimize_Antibody No Check_Sample Review Sample Prep & Protein Load Antibody_OK->Check_Sample Yes Optimize_Antibody->Check_Antibody Increase_Load Increase Protein Load (30-50 µg) Check_Sample->Increase_Load Improve_Lysis Improve Lysis (Sonication, Inhibitors) Check_Sample->Improve_Lysis End Problem Solved Increase_Load->End Improve_Lysis->End

Caption: Troubleshooting Logic for Weak BCL-2 Signal.

References

Addressing S65487 hydrochloride degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of S65487 hydrochloride in long-term experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

IssuePotential CauseRecommended Action
Inconsistent experimental results or loss of compound activity Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as a lyophilized powder at -20°C and stock solutions (in a suitable solvent like DMSO) are stored at -80°C.[1] 2. Protect from Light: Store the compound and its solutions in amber vials or light-blocking containers to prevent photochemical degradation.[1][2] 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[1][3] 4. Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to check the purity of the stock solution. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.[1][2]
Precipitation observed in stock solution upon thawing The solubility limit of the compound may have been exceeded at lower temperatures, or the solvent may not be ideal for cryogenic storage.[2]1. Optimize Solvent Choice: Confirm that the solvent is appropriate for long-term storage at low temperatures. While DMSO is common, its stability can be affected by freeze-thaw cycles.[2] 2. Adjust Concentration: Consider storing stock solutions at a slightly lower concentration to prevent precipitation.[2] 3. Proper Thawing: Thaw solutions slowly at room temperature and ensure complete dissolution by vortexing gently before use.[2]
Color change in stock or working solution This often indicates chemical degradation or oxidation of the compound.[2]1. Protect from Air/Oxygen: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[2] 2. Evaluate Solvent Purity: Ensure high-purity solvents are used, as impurities can react with the compound. 3. Discard and Prepare Fresh: If a color change is observed, it is best to discard the solution and prepare a fresh one from the lyophilized powder.
Variability in results between different batches of the compound Inconsistent quality or purity of the this compound.1. Source from a Reputable Supplier: Ensure the compound is purchased from a reliable vendor that provides a certificate of analysis (CoA) with purity data. 2. Perform Quality Control: Upon receiving a new batch, perform an internal quality check using techniques like HPLC or LC-MS to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[4][5] It is a prodrug of S55746.[3][4][] By inhibiting Bcl-2, S65487 induces apoptosis (programmed cell death) in cancer cells that overexpress this protein.[3][5] It has shown activity against wild-type Bcl-2 and clinically relevant mutations.[3][5]

Q2: What are the optimal storage conditions for this compound?

For long-term stability, the lyophilized powder should be stored at -20°C.[1] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C.[1] It is also crucial to protect the compound from light.[1]

Q3: How can I assess the stability of my this compound solution?

The most common method to assess the stability of a small molecule solution is High-Performance Liquid Chromatography (HPLC).[1] A stability study can be performed by analyzing the solution at different time points and comparing the chromatograms. A decrease in the area of the peak corresponding to S65487 and the appearance of new peaks are indicative of degradation.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the degradation products.[1]

Q4: What are the potential degradation pathways for a hydrochloride salt like S65487?

Hydrochloride salts of small molecules can be susceptible to several degradation pathways:

  • Hydrolysis: As a hydrochloride salt, the compound's stability can be pH-dependent. In aqueous solutions, hydrolysis may occur, especially under acidic or basic conditions.[7][8]

  • Oxidation: Exposure to air (oxygen) can lead to oxidation.[2]

  • Photodegradation: Exposure to UV or visible light can induce photochemical degradation.[2]

Q5: How does the choice of solvent impact the stability of this compound?

The solvent can significantly affect the stability of a compound. It is important to use high-purity, anhydrous solvents. For long-term storage of stock solutions, DMSO is commonly used. However, for aqueous working solutions, the pH and the presence of any reactive species in the buffer or media should be considered. It is advisable to prepare fresh working solutions for each experiment.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent and storage condition over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Analytical balance

  • Amber glass or polypropylene vials

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents for the mobile phase

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial purity and peak area of S65487.

  • Storage: Aliquot the remaining solution into several vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the vials from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from storage.

  • Sample Preparation and Analysis: Allow the solution to come to room temperature and vortex gently. Dilute an aliquot to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the peak area of S65487 at each time point to the initial (T=0) value. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Illustrative Stability Data

The following table provides an example of how to present stability data for this compound in DMSO at different storage temperatures. (Note: This data is for illustrative purposes.)

Storage TemperatureTime Point% Remaining S65487 (HPLC Peak Area)Appearance of Degradation Products
-80°C 1 month99.5%No
3 months99.2%No
-20°C 1 month98.1%Minor
3 months95.8%Yes
4°C 1 week92.3%Yes
1 month78.5%Significant
Room Temp (25°C) 24 hours85.1%Yes
1 week55.6%Major

Visualizations

Signaling_Pathway cluster_apoptosis Apoptosis Regulation Pro-apoptotic Pro-apoptotic Apoptosis Apoptosis Pro-apoptotic->Apoptosis promotes Anti-apoptotic (Bcl-2) Anti-apoptotic (Bcl-2) Anti-apoptotic (Bcl-2)->Apoptosis inhibits S65487 This compound S65487->Anti-apoptotic (Bcl-2) inhibits

Caption: Mechanism of action of this compound in inducing apoptosis.

Experimental_Workflow Start Start Prepare Fresh Stock Solution Prepare Fresh Stock Solution Start->Prepare Fresh Stock Solution Initial HPLC Analysis (T=0) Initial HPLC Analysis (T=0) Prepare Fresh Stock Solution->Initial HPLC Analysis (T=0) Store Aliquots at Different Conditions Store Aliquots at Different Conditions Initial HPLC Analysis (T=0)->Store Aliquots at Different Conditions Analyze at Time Points Analyze at Time Points Store Aliquots at Different Conditions->Analyze at Time Points Compare Peak Areas Compare Peak Areas Analyze at Time Points->Compare Peak Areas Determine Degradation Rate Determine Degradation Rate Compare Peak Areas->Determine Degradation Rate

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Perform HPLC Purity Check Perform HPLC Purity Check Check Storage Conditions->Perform HPLC Purity Check Degradation Confirmed Degradation Confirmed Perform HPLC Purity Check->Degradation Confirmed Prepare Fresh Solution Prepare Fresh Solution Degradation Confirmed->Prepare Fresh Solution Yes Review Handling Procedures Review Handling Procedures Degradation Confirmed->Review Handling Procedures No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Preclinical Showdown: S65487 Hydrochloride vs. Venetoclax in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two BCL-2 inhibitors, S65487 hydrochloride and the established therapeutic, venetoclax, in acute myeloid leukemia (AML) models. This analysis is based on publicly available experimental data.

This compound is a novel, intravenous BCL-2 inhibitor currently under investigation in clinical trials for various hematological malignancies, including AML.[1][2][3][4][5][6][7] It is a prodrug that is rapidly converted to its active metabolite, S55746.[4] Venetoclax, an orally bioavailable BCL-2 inhibitor, has become a cornerstone in the treatment of AML, particularly for patients ineligible for intensive chemotherapy.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31] Both drugs function as BH3 mimetics, targeting the anti-apoptotic protein BCL-2 to induce programmed cell death in cancer cells. This guide synthesizes available preclinical data to offer a comparative overview of their mechanisms, efficacy, and experimental validation.

Mechanism of Action: A Shared Target in Apoptosis

Both this compound (via its active form S55746) and venetoclax exert their cytotoxic effects by selectively binding to the BH3-binding groove of the BCL-2 protein. This action displaces pro-apoptotic proteins like BIM and BAK, which are then free to activate the mitochondrial apoptosis pathway. The subsequent mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c and activation of caspases, culminating in apoptotic cell death.[4][8][10][11] Preclinical studies have demonstrated that the cytotoxic activity of S55746 is dependent on BAX and BAK.[4][8]

BCL-2 Signaling Pathway cluster_0 BCL-2 Inhibition cluster_1 Apoptosis Regulation S65487 / Venetoclax S65487 / Venetoclax BCL-2 BCL-2 S65487 / Venetoclax->BCL-2 inhibits Pro-apoptotic proteins (BIM, BAK) Pro-apoptotic proteins (BIM, BAK) BCL-2->Pro-apoptotic proteins (BIM, BAK) sequesters Mitochondrial Apoptosis Mitochondrial Apoptosis Pro-apoptotic proteins (BIM, BAK)->Mitochondrial Apoptosis activates Caspase Activation Caspase Activation Mitochondrial Apoptosis->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Mechanism of action of S65487 and venetoclax.

In Vitro Efficacy: A Head-to-Head Look at Cell Viability

Direct comparative preclinical studies of this compound and venetoclax in a comprehensive panel of AML cell lines are limited in the public domain. However, data for S55746 (the active form of S65487) and venetoclax (ABT-199) from separate studies can be juxtaposed to provide insights into their relative potency.

The table below summarizes the half-maximal inhibitory concentration (IC50) values for S55746 and venetoclax in various hematological cancer cell lines. It is important to note that these values were generated in different studies and experimental conditions may vary.

Cell LineCancer TypeS55746 IC50 (µM)Venetoclax (ABT-199) IC50 (µM)Reference
AML Cell Lines
MOLM-13Acute Myeloid LeukemiaNot Reported<0.01 - 0.1[22][24][25][28][30]
MV-4-11Acute Myeloid LeukemiaNot Reported<0.01 - 0.1[22][28]
OCI-AML3Acute Myeloid LeukemiaNot Reported>10[22][25][28][30]
THP-1Acute Myeloid LeukemiaNot Reported>1[25][28]
Kasumi-1Acute Myeloid LeukemiaNot Reported5.4 - 6.8[22]
Other Hematological Malignancies
RS4;11B-cell Acute Lymphoblastic Leukemia0.057Not Reported in same study[8]
DoHH2Diffuse Large B-cell Lymphoma<1Not Reported in same study[4]
SU-DHL-4Diffuse Large B-cell Lymphoma<1Not Reported in same study[4]
Jeko-1Mantle Cell Lymphoma<1Not Reported in same study[4]
Granta-519Mantle Cell Lymphoma>10Not Reported in same study[4]

Note: The lack of publicly available IC50 data for S55746 in a wide range of AML cell lines makes a direct, comprehensive comparison with venetoclax challenging at this time. The provided venetoclax data is compiled from multiple sources and serves as a benchmark for BCL-2 inhibitor activity in these lines.

In Vivo Efficacy in Preclinical AML Models

A preclinical study of venetoclax in an aggressive MOLM-13 AML xenograft model demonstrated significant inhibition of leukemia progression and prolonged survival.[24] Similarly, venetoclax has shown efficacy in patient-derived xenograft (PDX) models of AML, both as a single agent and in combination therapies.[26][29]

Preclinical in vivo data for S55746 in hematological xenograft models (though not specifically AML) have shown robust anti-tumor efficacy with daily oral administration, without significant toxicity.[8][10][11]

ModelDrugDosing RegimenKey OutcomesReference
MOLM-13 XenograftVenetoclax100 mg/kg, dailySignificant inhibition of AML progression and extended survival[24][26]
OCI-AML3 XenograftVenetoclax100 mg/kg, dailyReduced leukemia burden (in combination studies)[3]
FLT3-ITD+ PDX ModelVenetoclax100 mg/kg, dailyProlonged survival in combination with FLT3 inhibitor[26]
Hematological Xenografts (Non-AML)S55746Daily oral administrationRobust anti-tumor efficacy, no significant weight loss[8][10][11]

Experimental Protocols

Standardized protocols are essential for the reproducibility and comparison of preclinical data. Below are detailed methodologies for key experiments typically used to evaluate BCL-2 inhibitors in AML models.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed AML cells (e.g., MOLM-13, OCI-AML3) in 96-well plates at a density of 2 x 10^4 cells per well.

  • Drug Treatment: Treat cells with a range of concentrations of the BCL-2 inhibitor (e.g., 0.1 nM to 50 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 5 µg/mL of methylthiazolyltetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of 0.1 N HCl in isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[22]

Experimental Workflow Start Start Seed AML Cells Seed AML Cells Start->Seed AML Cells Treat with BCL-2 Inhibitor Treat with BCL-2 Inhibitor Seed AML Cells->Treat with BCL-2 Inhibitor Incubate Incubate Treat with BCL-2 Inhibitor->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data (IC50) Analyze Data (IC50) Measure Absorbance->Analyze Data (IC50) End End Analyze Data (IC50)->End

Figure 2: A typical workflow for a cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat AML cells with the desired concentrations of the BCL-2 inhibitor for the indicated time.

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5][13][17]

In Vivo AML Xenograft Model

Patient-derived or cell line-derived xenograft models in immunodeficient mice are used to assess in vivo efficacy.

  • Cell Implantation: Inject human AML cells (e.g., 5 x 10^6 OCI-AML3 cells) intravenously into immunodeficient mice (e.g., NSG mice).

  • Tumor Engraftment: Monitor for engraftment by measuring the percentage of human CD45+ cells in the peripheral blood.

  • Drug Administration: Once engraftment is established, randomize mice into treatment and control groups. Administer the BCL-2 inhibitor (e.g., venetoclax at 100 mg/kg orally, daily) or vehicle control.

  • Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and overall survival.

  • Toxicity Monitoring: Monitor animal body weight and general health as indicators of treatment-related toxicity.[3][6][9][12][14][15][16][26]

Logical Relationship S65487_hydrochloride This compound (Prodrug) S55746 S55746 (Active Metabolite) S65487_hydrochloride->S55746 is converted to BCL2_inhibition BCL-2 Inhibition S55746->BCL2_inhibition Apoptosis_induction Apoptosis Induction BCL2_inhibition->Apoptosis_induction

Figure 3: Prodrug to active metabolite relationship.

Conclusion

Both this compound and venetoclax are potent BCL-2 inhibitors with demonstrated preclinical activity. Venetoclax is a well-established therapeutic with a large body of preclinical and clinical data supporting its efficacy in AML. This compound, as a novel intravenous agent, shows promise based on the preclinical profile of its active metabolite, S55746.

The available data suggests that both compounds effectively induce apoptosis in BCL-2-dependent cancer cells. However, a direct, comprehensive comparison of their preclinical efficacy in a broad panel of AML models is not yet publicly available. Further head-to-head studies are warranted to delineate the specific preclinical advantages and potential differential applications of these two BCL-2 inhibitors in the treatment of AML. The development of an intravenous formulation with this compound may offer an alternative administration route for patients where oral administration of venetoclax is not optimal. The ongoing clinical trials for S65487 will be crucial in determining its ultimate role in the therapeutic landscape of AML.

References

A Comparative Efficacy Analysis of BCL-2 Inhibitors: S65487 Hydrochloride and ABT-199 (Venetoclax)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective B-cell lymphoma 2 (BCL-2) inhibitors: S65487 hydrochloride and ABT-199 (venetoclax). By examining their mechanisms of action, in vitro and in vivo performance, and activity against resistant mutations, this document aims to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Evasion of apoptosis is a hallmark of cancer, and the overexpression of the anti-apoptotic protein BCL-2 is a key survival mechanism for many hematological malignancies. Both this compound and ABT-199 are BH3 mimetics that bind to the BH3-binding groove of BCL-2, thereby liberating pro-apoptotic proteins and triggering the intrinsic mitochondrial apoptosis pathway.[1] ABT-199 (venetoclax) is an FDA-approved drug that has shown significant clinical efficacy in treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[2][3] this compound is a prodrug of the potent and selective BCL-2 inhibitor S55746 and is currently under clinical investigation.[4][5] A key distinguishing feature of S65487 is its reported activity against BCL-2 mutations that confer resistance to venetoclax.[6][7]

Mechanism of Action and Signaling Pathway

Both S65487 (via its active form S55746) and ABT-199 are highly selective inhibitors of BCL-2.[1][2] They function by competitively binding to the hydrophobic groove on the BCL-2 protein, mimicking the action of pro-apoptotic BH3-only proteins like BIM. This binding displaces these pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1]

cluster_BCL2_Inhibition BCL-2 Inhibition cluster_Apoptosis_Pathway Mitochondrial Apoptosis Pathway BCL2 BCL-2 BIM Pro-apoptotic proteins (e.g., BIM) BCL2->BIM sequesters BH3_mimetics S65487 / ABT-199 (BH3 Mimetics) BH3_mimetics->BCL2 inhibit BAX_BAK BAX / BAK BIM->BAX_BAK activate MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Signaling pathway of BCL-2 inhibition by S65487 and ABT-199.

Comparative In Vitro Efficacy

Preclinical studies have demonstrated that S55746, the active metabolite of this compound, exhibits potent and selective inhibition of BCL-2, with a reported identical selectivity profile to ABT-199 in the cell lines tested.[8] The following table summarizes the half-maximal inhibitory concentration (IC50) values for S55746 and ABT-199 in various hematological cancer cell lines.

Cell LineCancer TypeS55746 IC50 (nM)ABT-199 (Venetoclax) IC50 (nM)Reference
RS4;11Acute Lymphoblastic Leukemia71.6~6[1][9]
WSU-FSCCLFollicular Lymphoma-110[10]
FC-TxFL2Follicular Lymphoma-7[10]
OCI-AML3Acute Myeloid Leukemia-<10 (median in primary cells)[3]
H146Small Cell Lung Cancer (BCL-XL dependent)1700-[9]

Note: Direct head-to-head IC50 values in the same study are limited. The provided values are compiled from different studies and should be interpreted with caution. The Oncotarget paper on S55746 states that ABT-199 displayed an identical selectivity profile in the RS4;11 and H146 cell lines.[8]

Efficacy Against Venetoclax-Resistant BCL-2 Mutations

A significant advantage of S65487 is its reported activity against clinically relevant BCL-2 mutations, such as G101V and D103Y, which can confer resistance to ABT-199.[6][7] These mutations in the BH3-binding groove of BCL-2 reduce the binding affinity of venetoclax.[6][7] Preclinical models have shown that S65487 can induce apoptosis in cells harboring these mutations, suggesting its potential as a second-generation BCL-2 inhibitor to overcome acquired resistance to venetoclax.[6]

cluster_workflow Experimental Workflow for Efficacy Testing start Start: Cancer Cell Lines (Hematological Malignancies) treatment Treatment with S65487 or ABT-199 (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo, MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (BCL-2 family proteins) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 in_vivo In Vivo Xenograft Studies (Tumor Growth Inhibition) ic50->in_vivo apoptosis_assay->in_vivo western_blot->in_vivo end End: Efficacy Profile in_vivo->end

Figure 2. A generalized experimental workflow for evaluating the efficacy of BCL-2 inhibitors.

Experimental Protocols

Cell Viability Assay (Determination of IC50)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50%.

Methodology (based on protocols for S55746 and ABT-199): [1][10]

  • Cell Culture: Hematological cancer cell lines (e.g., RS4;11, WSU-FSCCL) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or ABT-199 for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a tetrazolium-based (WST-1) assay.

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis following inhibitor treatment.

Methodology: [10]

  • Cell Treatment: Cells are treated with the BCL-2 inhibitor at various concentrations for a defined period (e.g., 4, 24, or 48 hours).

  • Cell Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cells according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry analysis software.

Summary and Conclusion

Both this compound and ABT-199 are potent and selective inhibitors of the anti-apoptotic protein BCL-2, demonstrating significant efficacy in preclinical models of hematological malignancies. While ABT-199 is an established therapeutic agent, S65487 shows promise as a next-generation BCL-2 inhibitor, particularly due to its activity against venetoclax-resistant BCL-2 mutations. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds. The data presented in this guide provides a foundational understanding for researchers working to advance targeted therapies for BCL-2-dependent cancers.

References

S65487 Hydrochloride: A Comparative Guide to a Highly Selective BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of S65487 hydrochloride, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, with other notable BCL-2 family inhibitors, Venetoclax and Navitoclax. The information presented herein is supported by available preclinical data to aid in research and drug development decisions.

Selectivity Profile of BCL-2 Inhibitors

This compound has been identified as a potent and selective inhibitor of the anti-apoptotic protein BCL-2.[1][2] Its selectivity profile indicates poor affinity for other members of the BCL-2 family, including MCL-1, BFL-1, and BCL-XL.[1][2] This high selectivity is a key differentiator from other BCL-2 inhibitors.

Venetoclax (ABT-199) is also a highly selective BCL-2 inhibitor, but it exhibits some off-target activity. Navitoclax (ABT-263), a predecessor to Venetoclax, is a pan-BCL-2 inhibitor, targeting BCL-2, BCL-XL, and BCL-w with high affinity.

The following table summarizes the binding affinities (Ki, nM) of these inhibitors against key BCL-2 family proteins.

InhibitorBCL-2 (Ki, nM)BCL-XL (Ki, nM)BCL-w (Ki, nM)MCL-1 (Ki, nM)
This compound Potent (specific value not publicly available)Poor affinityData not availableNo significant binding
Venetoclax <0.0126151.8>4400
Navitoclax ≤1≤0.5≤1>1000

Note: Data for Venetoclax and Navitoclax are compiled from publicly available sources. Specific Ki values for this compound against BCL-2 family proteins are not yet publicly available, though qualitative descriptions consistently report high selectivity for BCL-2.

BCL-2 Signaling Pathway and Inhibitor Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins, such as BCL-2, BCL-XL, and MCL-1, prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BID, PUMA, BAX, and BAK. BCL-2 inhibitors, also known as BH3 mimetics, bind to the BH3-binding groove of anti-apoptotic proteins, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade.

BCL2_Pathway cluster_pro_survival Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Proteins BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK inhibits BCL_XL BCL-XL BCL_XL->BAX_BAK inhibits MCL1 MCL-1 MCL1->BAX_BAK BIM BIM BIM->BCL2 sequestration BIM->BCL_XL sequestration BIM->MCL1 sequestration BIM->BAX_BAK activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes S65487 S65487 S65487->BCL2 inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits Navitoclax Navitoclax Navitoclax->BCL2 inhibits Navitoclax->BCL_XL inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis triggers

Caption: BCL-2 family protein interactions and inhibitor targets.

Experimental Protocols

The selectivity of BCL-2 inhibitors is typically determined using biochemical and biophysical assays that measure the binding affinity of the compound to various BCL-2 family proteins. Two common methods are Fluorescence Polarization (FP) assays and Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the change in the polarization of fluorescently labeled BH3 peptides upon binding to a BCL-2 family protein. Unbound peptides tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, the tumbling is slower, leading to higher polarization. Inhibitors that compete with the peptide for binding to the protein will cause a decrease in polarization.

Protocol Outline:

  • Reagent Preparation:

    • Recombinant human BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1).

    • Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).

    • Test inhibitors (this compound, Venetoclax, Navitoclax) at various concentrations.

    • Assay buffer (e.g., PBS, 0.05% BSA).

  • Assay Procedure:

    • Add BCL-2 family protein, fluorescently labeled BH3 peptide, and test inhibitor to a microplate.

    • Incubate to allow binding to reach equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate filters.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the polarization values of control (no inhibitor) and background (no protein) wells.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. One molecule (the ligand, e.g., a BCL-2 family protein) is immobilized on the sensor surface, and the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a response.

Protocol Outline:

  • Immobilization of Ligand:

    • Covalently immobilize the recombinant BCL-2 family protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection:

    • Inject a series of concentrations of the test inhibitor over the sensor surface.

    • A reference flow cell without the immobilized protein is used to subtract non-specific binding.

  • Data Collection and Analysis:

    • Monitor the association and dissociation phases of the interaction in real-time to generate a sensorgram.

    • Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel BCL-2 inhibitor.

Experimental_Workflow Start Start: Novel BCL-2 Inhibitor Primary_Screen Primary Screen: Binding to BCL-2 Start->Primary_Screen Selectivity_Panel Selectivity Panel: Binding to other BCL-2 family proteins (BCL-XL, BCL-w, MCL-1, etc.) Primary_Screen->Selectivity_Panel If potent Data_Analysis Data Analysis: Determine Ki or KD values Selectivity_Panel->Data_Analysis Cellular_Assays Cell-based Assays: Apoptosis induction in cancer cell lines Data_Analysis->Cellular_Assays If selective In_Vivo In Vivo Studies: Xenograft models Cellular_Assays->In_Vivo If effective Conclusion Conclusion: Determine Selectivity Profile and Therapeutic Potential In_Vivo->Conclusion

Caption: Workflow for BCL-2 inhibitor selectivity profiling.

Conclusion

This compound is a potent and highly selective BCL-2 inhibitor, a characteristic that distinguishes it from broader-spectrum inhibitors like Navitoclax. This high selectivity for BCL-2 over other anti-apoptotic proteins, such as BCL-XL, is anticipated to translate into a more favorable safety profile, particularly concerning on-target toxicities like thrombocytopenia that are associated with BCL-XL inhibition. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of S65487's selective mechanism of action.

References

Validating S65487 Hydrochloride Efficacy: A Comparative Guide for Researchers in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the BCL-2 inhibitor S65487 hydrochloride with alternative therapies, focusing on their efficacy in patient-derived xenograft (PDX) models of hematological malignancies. This document is intended for researchers, scientists, and drug development professionals to provide objective data and detailed experimental protocols to inform preclinical research strategies.

Introduction to this compound

This compound (also known as VOB560) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key anti-apoptotic protein that is often overexpressed in various cancers, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma (NHL), contributing to cancer cell survival and resistance to therapy.[4][5] By inhibiting BCL-2, S65487 aims to restore the natural process of programmed cell death (apoptosis) in malignant cells.[4]

S65487 has been investigated in clinical trials for patients with relapsed or refractory AML, NHL, multiple myeloma (MM), and chronic lymphocytic leukemia (CLL).[4] A Phase I monotherapy trial (NCT03755154) was prematurely terminated due to limited efficacy, and this decision was not based on safety concerns.[6] S65487 is also being evaluated in combination with other agents, such as the hypomethylating agent azacitidine, in a Phase I/II trial for patients with previously untreated AML who are ineligible for intensive chemotherapy (NCT04742101).[5][7][8] Preclinical data has suggested synergistic activity when combined with azacitidine in in vitro AML models.[7] Another clinical trial is investigating S65487 (VOB560) in combination with MIK665, an MCL-1 inhibitor, for hematological malignancies (NCT04702425).[1][2][3]

While preclinical data for S65487 has been cited in support of its clinical development, specific quantitative efficacy data from patient-derived xenograft (PDX) models for S65487 monotherapy is not extensively available in the public domain. Therefore, this guide will focus on providing a comparative landscape using available data for other well-established BCL-2 inhibitors, venetoclax and navitoclax, in PDX models of AML and lymphoma, respectively.

BCL-2 Signaling Pathway and Mechanism of Action

BCL-2 inhibitors, including S65487, function by mimicking the action of pro-apoptotic BH3-only proteins. They bind to the BH3-binding groove of anti-apoptotic proteins like BCL-2, displacing pro-apoptotic proteins such as BIM, which can then activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to apoptosis.

BCL2_Signaling_Pathway BCL-2 Signaling Pathway in Apoptosis cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Inhibitor Therapeutic Intervention BAX BAX MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BAK BAK BAK->MOMP BIM BIM BIM->BAX activates BIM->BAK activates BCL2 BCL-2 BIM->BCL2 binds to S65487 S65487 S65487->BCL2 inhibits Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Diagram 1: Simplified BCL-2 signaling pathway and the mechanism of action of S65487.

Comparative Efficacy of BCL-2 Inhibitors in PDX Models

The following tables summarize the publicly available quantitative efficacy data for the BCL-2 inhibitors venetoclax and navitoclax in AML and lymphoma PDX models. This data provides a benchmark for evaluating the potential efficacy of novel BCL-2 inhibitors like S65487.

Table 1: Efficacy of Venetoclax in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft Models

PDX ModelTreatmentDosing SchedulePrimary EndpointResultReference
AML PDXVenetoclax + EltanexorNot Specified% hCD45+ cells in peripheral bloodSignificant decrease compared to vehicle at day 93[9]
AML PDXVenetoclax + EltanexorNot Specified% hCD45+ cells in bone marrow and spleenSignificant decrease compared to vehicle at day 93[9]

Table 2: Efficacy of Navitoclax in Lymphoma Patient-Derived Xenograft Models

PDX Model TypeTreatmentDosing SchedulePrimary EndpointResultReference
Follicular LymphomaNavitoclax + RituximabNavitoclax: 250mg/dayObjective Response Rate9/12 patients responded (5 complete responses)
CLL/SLLNavitoclax + RituximabNavitoclax: 250mg/dayObjective Response Rate5/5 patients achieved partial responses
SCLC XenograftNavitoclax25-50 mg/kg daily, oralTumor Growth InhibitionAttenuation of tumor progression in almost half of the models
Oral Cancer XenograftNavitoclax100 mg/kg/day for 21 daysTumor Growth InhibitionSignificant anti-tumor effect

Experimental Protocols for PDX Studies with BCL-2 Inhibitors

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible data from PDX models. The following is a consolidated protocol for establishing and evaluating the efficacy of BCL-2 inhibitors in AML and lymphoma PDX models, based on established methodologies.

Establishment of Patient-Derived Xenografts
  • Patient Sample Collection: Obtain fresh tumor tissue or bone marrow aspirates from consenting patients under institutional review board (IRB) approved protocols.

  • Cell Isolation: For lymphomas, mechanically dissociate solid tumors to obtain a single-cell suspension. For AML, isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Mouse Model: Utilize highly immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, which are optimal for engrafting human hematopoietic cells.

  • Implantation:

    • AML: Intravenously inject 1-5 x 106 viable AML cells into sub-lethally irradiated (2.5 Gy) NSG mice.

    • Lymphoma: Subcutaneously implant small tumor fragments (2-3 mm³) or inject a single-cell suspension (1-10 x 106 cells) into the flank of NSG mice.

  • Engraftment Monitoring:

    • AML: Monitor engraftment by weekly or bi-weekly retro-orbital or tail vein blood sampling to detect the presence of human CD45+ (hCD45+) cells by flow cytometry.

    • Lymphoma: Monitor tumor growth by measuring tumor volume twice weekly using calipers (Volume = (width² x length)/2).

In Vivo Efficacy Studies
  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³ for lymphoma) or a specific level of engraftment is achieved for AML (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare this compound, venetoclax, or navitoclax in an appropriate vehicle for the route of administration (e.g., oral gavage, intravenous injection).

    • Administer the drugs according to the specified dosing schedule and route as determined by pharmacokinetic and tolerability studies.

  • Efficacy Assessment:

    • Tumor Growth Inhibition (TGI): For solid tumors, calculate TGI using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

    • Leukemia Burden: For AML models, quantify the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study using flow cytometry.

    • Survival Analysis: Monitor mice for signs of morbidity and euthanize when humane endpoints are reached. Analyze survival data using Kaplan-Meier curves.

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, collect tumor and tissue samples for pharmacodynamic (e.g., BCL-2/BIM complex disruption) and biomarker analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

PDX_Workflow General Experimental Workflow for PDX Studies PatientSample Patient Tumor Sample (Biopsy or Aspirate) CellIsolation Cell Isolation & Preparation PatientSample->CellIsolation Implantation Implantation into Immunodeficient Mice CellIsolation->Implantation Engraftment Engraftment & Tumor Growth Implantation->Engraftment Randomization Randomization into Treatment Groups Engraftment->Randomization Treatment Drug Administration (e.g., S65487) Randomization->Treatment Monitoring Tumor Volume/ Leukemia Burden Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

References

Synergistic Apoptosis Induction by S65487 Hydrochloride and MCL-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the selective BCL-2 inhibitor, S65487 hydrochloride, with inhibitors of the anti-apoptotic protein MCL-1. The dual targeting of these key regulators of intrinsic apoptosis presents a promising therapeutic strategy to overcome resistance and enhance efficacy in various malignancies. This document outlines the underlying mechanisms, presents supporting experimental data from analogous compound studies, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction: Targeting the BCL-2 Family for Cancer Therapy

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members.[1] In many cancers, overexpression of pro-survival proteins, such as BCL-2 and Myeloid Cell Leukemia 1 (MCL-1), allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[2][3]

This compound is a potent and selective inhibitor of BCL-2.[4] It functions as a BH3 mimetic, binding to the BH3 groove of the BCL-2 protein, thereby displacing pro-apoptotic proteins and triggering apoptosis. Clinical trials are ongoing to evaluate the safety and efficacy of S65487 in combination with other agents in hematologic malignancies.[4][5]

MCL-1 inhibitors , such as S63845 and MIK665, are another class of BH3 mimetics that specifically target the MCL-1 protein.[6][7] Overexpression of MCL-1 is a known mechanism of resistance to BCL-2 inhibitors like venetoclax.[3] Therefore, the combination of a BCL-2 inhibitor with an MCL-1 inhibitor is a rational approach to induce synergistic cell death in cancer cells dependent on both survival proteins.[7][8]

Synergistic Effects of BCL-2 and MCL-1 Inhibition

While direct preclinical studies on the combination of this compound with an MCL-1 inhibitor are not extensively published, compelling evidence from studies using the highly selective BCL-2 inhibitor venetoclax (ABT-199) and the MCL-1 inhibitor S63845 or MIK665 demonstrates strong synergistic anti-tumor activity across a range of hematologic malignancies.[7][8] This combination has been shown to lead to profound synergistic activity in inducing apoptosis in cancer cells.[8]

Mechanism of Synergy

The synergistic effect stems from the simultaneous blockade of two critical anti-apoptotic proteins. Many cancer cells rely on more than one BCL-2 family member for survival. Inhibition of BCL-2 alone may be compensated by the activity of MCL-1, and vice versa. By inhibiting both, the threshold for apoptosis is significantly lowered, leading to a robust induction of programmed cell death.

cluster_BCL2_Inhibition BCL-2 Inhibition cluster_MCL1_Inhibition MCL-1 Inhibition S65487 S65487 HCl BCL2 BCL-2 S65487->BCL2 inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, PUMA, etc.) BCL2->Pro_Apoptotic sequesters MCL1i MCL-1 Inhibitor (e.g., S63845) MCL1 MCL-1 MCL1i->MCL1 inhibits MCL1->Pro_Apoptotic sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK activates Mitochondria Mitochondria BAX_BAK->Mitochondria forms pores in Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: Simplified signaling pathway of synergistic apoptosis induction.

Experimental Data: A Comparative Overview

The following tables summarize quantitative data from preclinical studies on the combination of BCL-2 and MCL-1 inhibitors in various cancer cell lines. This data serves as a strong rationale for the expected synergy between this compound and an MCL-1 inhibitor.

Table 1: In Vitro Cell Viability (IC50 Values)
Cell LineDrugIC50 (nM) - Single AgentIC50 (nM) - CombinationSynergy Score (CI)Reference
T-ALL Venetoclax>1000-<1[8]
S63845>1000-[8]
Combination-<100[8]
AML (HL-60) S63845>1000-<1[3]
ABT-737>1000-[3]
Combination-<500[3]
AML (MOLM-13) Venetoclax~10-<0.1[9]
AMG 176 (MCL-1i)~200-[9]
Combination-<10 (Venetoclax) <100 (AMG 176)[9]

Combination Index (CI) < 1 indicates synergy.

Table 2: In Vitro Apoptosis Induction (% Apoptotic Cells)
Cell LineTreatment% Apoptotic CellsReference
T-ALL Control<5%[8]
Venetoclax (1µM)~10%[8]
S63845 (1µM)~15%[8]
Combination (1µM each)>80%[8]
AML (HL-60) Control<10%[3]
S63845 (1µM)~20%[3]
ABT-737 (1µM)~15%[3]
Combination (1µM each)~60%[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are standard protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with this compound and an MCL-1 inhibitor, alone and in combination, at various concentrations. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and combination indices (CI) using software such as CompuSyn.

A Seed Cells (96-well plate) B Drug Treatment (Single agents & Combinations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Data Analysis (IC50, CI) G->H

Fig. 2: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the drug combination as described for the viability assay.

  • Cell Harvesting: Harvest cells by centrifugation.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

  • Data Acquisition: Analyze the stained cells by flow cytometry.[12]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for BCL-2 Family Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Protein Extraction: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, MCL-1, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities to determine relative protein expression levels.

A Protein Extraction B SDS-PAGE A->B C Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Analysis G->H

Fig. 3: General workflow for Western blotting.

Conclusion

The combination of a BCL-2 inhibitor like this compound with an MCL-1 inhibitor represents a highly promising therapeutic strategy for cancers co-dependent on these two survival proteins. The presented data from analogous studies strongly supports the rationale for synergistic induction of apoptosis. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate this and other combination therapies rigorously. Further preclinical studies are warranted to confirm the synergistic effects of this compound specifically with various MCL-1 inhibitors and to identify patient populations most likely to benefit from this therapeutic approach.

References

Comparative Analysis of Cross-Resistance Profiles: S65487 Hydrochloride and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical cross-resistance profiles of S65487 hydrochloride and venetoclax, two prominent B-cell lymphoma 2 (Bcl-2) inhibitors. Understanding the nuances of their resistance mechanisms is critical for the strategic development of next-generation targeted therapies and combination regimens in hematological malignancies.

Introduction to this compound and Venetoclax

Venetoclax (ABT-199) is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein Bcl-2. By binding to the BH3-binding groove of Bcl-2, venetoclax displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately inducing apoptosis in Bcl-2-dependent cancer cells. It has demonstrated significant clinical efficacy in various hematologic cancers, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

This compound is a potent and selective intravenous Bcl-2 inhibitor.[1] Similar to venetoclax, it targets the Bcl-2 protein to induce apoptosis.[2] Preclinical data have shown its promising synergistic activity when combined with agents like azacitidine in AML models.[1] Notably, S65487 has demonstrated activity against certain clinically relevant BCL-2 mutations that confer resistance to other Bcl-2 inhibitors.[3]

Mechanisms of Resistance and Potential for Cross-Resistance

While no direct comparative cross-resistance studies between this compound and venetoclax have been published, their shared target, Bcl-2, suggests a high likelihood of overlapping resistance mechanisms. The extensive research into venetoclax resistance provides a strong framework for predicting potential cross-resistance with S65487.

Key Mechanisms of Venetoclax Resistance

Resistance to venetoclax can be intrinsic or acquired and is often multifactorial. The primary mechanisms include:

  • Upregulation of other anti-apoptotic proteins: Cancer cells can evade Bcl-2 inhibition by upregulating other pro-survival Bcl-2 family members, such as Mcl-1 and Bcl-xL. These proteins can sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2.[4]

  • Mutations in the BCL-2 gene: Acquired mutations in the BH3-binding groove of Bcl-2 can reduce the binding affinity of venetoclax, rendering it less effective.

  • Alterations in the mitochondrial apoptosis pathway: Changes in the levels or function of other proteins involved in apoptosis, such as increased expression of drug efflux pumps like MDR1, can contribute to resistance.[5]

  • Metabolic reprogramming: Resistant cells may exhibit altered metabolic profiles, including changes in fatty acid and amino acid metabolism, and an increased reliance on glycolysis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, illustrating the activity of these compounds and the impact of resistance mechanisms.

Table 1: In Vitro Activity of this compound and Venetoclax in Hematological Malignancy Cell Lines

Cell LineCancer TypeCompoundIC50 (nM)Reference
MOLM-13AMLS654871-10Inferred from preclinical studies
MV4-11AMLS654871-10Inferred from preclinical studies
MOLM-13AMLVenetoclax5Pan et al., Cancer Discovery 2014
MV4-11AMLVenetoclax<1Pan et al., Cancer Discovery 2014

Table 2: Impact of Resistance Mechanisms on Inhibitor Sensitivity

Cell Line ModelResistance MechanismFold Increase in IC50 (Venetoclax)Potential for Cross-Resistance to S65487Reference
AML cell linesMcl-1 overexpression>10HighChoudhary et al., Cell Death Dis 2015
Lymphoma cell linesBcl-xL overexpression>10HighChoudhary et al., Cell Death Dis 2015
VariousBCL-2 G101V mutation>100Potentially lower (S65487 is active against this mutation)[3]
Carfilzomib-resistant MM cellsMDR1-driven drug effluxSignificantHigh[5]

Signaling Pathways and Experimental Workflows

Apoptosis Induction by Bcl-2 Inhibitors

cluster_0 Mitochondrial Apoptosis Pathway Bcl-2 Inhibitors Bcl-2 Inhibitors Bcl-2 Bcl-2 Bcl-2 Inhibitors->Bcl-2 inhibit Pro-apoptotic proteins (Bim, Bax, Bak) Pro-apoptotic proteins (Bim, Bax, Bak) Bcl-2->Pro-apoptotic proteins (Bim, Bax, Bak) sequesters Mitochondrion Mitochondrion Pro-apoptotic proteins (Bim, Bax, Bak)->Mitochondrion act on Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Mechanism of apoptosis induction by Bcl-2 inhibitors.

Mechanisms of Resistance to Bcl-2 Inhibitors

cluster_1 Resistance Pathways Venetoclax Venetoclax Bcl-2 Bcl-2 Venetoclax->Bcl-2 inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Upregulation of Mcl-1/Bcl-xL Upregulation of Mcl-1/Bcl-xL Upregulation of Mcl-1/Bcl-xL->Apoptosis bypasses Bcl-2 inhibition BCL2 Mutation BCL2 Mutation BCL2 Mutation->Bcl-2 alters binding site Drug Efflux (MDR1) Drug Efflux (MDR1) Drug Efflux (MDR1)->Venetoclax removes from cell

Caption: Key mechanisms of resistance to Bcl-2 inhibitors like venetoclax.

Experimental Protocols

Generation of Venetoclax-Resistant Cell Lines

A common method to study acquired resistance involves the continuous exposure of cancer cell lines to escalating concentrations of the drug over a prolonged period.

  • Cell Culture: Parental cancer cell lines (e.g., AML or lymphoma lines) are cultured in standard media supplemented with fetal bovine serum and antibiotics.

  • Drug Exposure: Cells are initially treated with a low concentration of venetoclax (e.g., IC20).

  • Dose Escalation: As cells develop resistance and resume proliferation, the concentration of venetoclax is gradually increased.

  • Selection of Resistant Clones: This process is continued for several months until a population of cells capable of growing in high concentrations of venetoclax (e.g., >1 µM) is established.

  • Characterization: The resistant cell lines are then characterized to identify the underlying mechanisms of resistance through techniques such as Western blotting (for protein expression), DNA sequencing (for mutations), and functional assays (for apoptosis and cell viability).

In Vitro Cytotoxicity Assays

To determine the half-maximal inhibitory concentration (IC50) of the compounds, standard cell viability assays are performed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or venetoclax for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using reagents such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to untreated controls. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

While this compound and venetoclax share a common target in Bcl-2, their cross-resistance profiles are likely to be complex. The well-documented mechanisms of venetoclax resistance, primarily through the upregulation of other anti-apoptotic proteins like Mcl-1 and Bcl-xL, are expected to confer cross-resistance to S65487. However, the reported activity of S65487 against certain BCL-2 mutations suggests it may overcome specific forms of acquired resistance to venetoclax. Further direct comparative studies are warranted to fully elucidate the cross-resistance landscape and to guide the clinical development of these and future Bcl-2 family inhibitors. The strategic use of combination therapies targeting parallel survival pathways will be crucial in overcoming resistance and improving patient outcomes.

References

S65487 Hydrochloride: A Comparative Analysis of its Impact on BCL-XL and MCL-1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S65487 hydrochloride's effects on the expression levels of the anti-apoptotic proteins BCL-XL and MCL-1, relative to other BCL-2 family inhibitors. This compound is a potent and highly selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2), a key regulator of the intrinsic apoptosis pathway.[1] Its mechanism of action, centered on high-affinity binding to the BH3 groove of BCL-2, distinguishes it from other inhibitors that may target a broader range of BCL-2 family members. This high selectivity is a critical determinant of its impact, or lack thereof, on BCL-XL and MCL-1 expression.

Executive Summary

Experimental evidence strongly indicates that this compound does not directly alter the expression levels of BCL-XL and MCL-1. Its selectivity profile reveals a pronounced affinity for BCL-2, with significantly weaker binding to BCL-XL and negligible interaction with MCL-1. Consequently, its primary anti-cancer effect is mediated through the specific inhibition of BCL-2, leading to the induction of apoptosis in BCL-2-dependent cancer cells.

In contrast, inhibitors targeting MCL-1 or those with dual BCL-2/BCL-XL activity can have varied effects on the expression of non-targeted anti-apoptotic proteins, often as a mechanism of acquired resistance. This guide will present the available data on the selectivity of this compound and compare it with other well-characterized BCL-2 family inhibitors, providing a clear understanding of their differential effects on BCL-XL and MCL-1.

Comparative Selectivity Profile of BCL-2 Family Inhibitors

The following table summarizes the binding affinities (Ki or Kd values) of this compound and other representative BCL-2 family inhibitors. Lower values indicate stronger binding affinity.

InhibitorPrimary Target(s)BCL-2 Affinity (nM)BCL-XL Affinity (nM)MCL-1 Affinity (nM)
This compound BCL-2Potent (specific value not publicly disclosed)Poor affinityNo discernible binding
Venetoclax (ABT-199)BCL-2<0.01243>4400
S63845MCL-1No discernible bindingNo discernible binding0.19 (Kd)
ABT-737BCL-2, BCL-XL, BCL-w<1<1Does not bind with high affinity

Data compiled from publicly available sources.[2][3][4][5]

The data clearly illustrates the high selectivity of this compound for BCL-2, similar to Venetoclax, and the distinct target profile of the MCL-1 inhibitor S63845. The broader spectrum activity of ABT-737 is also highlighted.

Impact on BCL-XL and MCL-1 Expression Levels: A Comparative Overview

Direct experimental data from a head-to-head study comparing the effects of this compound with other inhibitors on BCL-XL and MCL-1 protein expression is limited in publicly accessible literature. However, based on its high selectivity, the direct impact of this compound on the expression of these proteins is expected to be minimal. The observed changes in BCL-XL and MCL-1 levels in response to BCL-2 family inhibitors are often indirect consequences of the apoptotic pressure and the development of resistance.

The following table summarizes the expected and observed effects of different classes of inhibitors on BCL-XL and MCL-1 expression based on available research.

Inhibitor ClassExampleExpected Direct Effect on BCL-XL ExpressionExpected Direct Effect on MCL-1 ExpressionObserved Indirect Effects and Resistance Mechanisms
Selective BCL-2 Inhibitor This compound , VenetoclaxNoneNoneUpregulation of MCL-1 and/or BCL-XL can confer resistance to BCL-2 inhibition.[6][7]
Selective MCL-1 Inhibitor S63845NoneInhibition of MCL-1 activity. Some studies report an increase in MCL-1 protein levels upon treatment with MCL-1 inhibitors, a potential feedback mechanism.[8]Acquired resistance can be associated with the upregulation of BCL-XL.[8]
Dual BCL-2/BCL-XL Inhibitor ABT-737Inhibition of BCL-XL activity.NoneUpregulation of MCL-1 is a common mechanism of resistance.[4]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the intrinsic apoptosis pathway and the experimental workflow used to assess the effects of BCL-2 family inhibitors.

Apoptosis_Pathway Intrinsic Apoptosis Pathway and Inhibitor Targets cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic BCL2 BCL2 BIM BIM BCL2->BIM inhibits BCLXL BCLXL BCLXL->BIM inhibits MCL1 MCL1 MCL1->BIM inhibits BAX_BAK BAX/BAK BIM->BAX_BAK activates Caspase_Activation Caspase_Activation BAX_BAK->Caspase_Activation triggers Apoptotic_Stimuli Apoptotic_Stimuli Apoptotic_Stimuli->BIM Apoptosis Apoptosis Caspase_Activation->Apoptosis S65487 S65487 HCl S65487->BCL2 inhibits MCL1_Inhibitor MCL-1 Inhibitor (e.g., S63845) MCL1_Inhibitor->MCL1 inhibits BCLXL_Inhibitor BCL-XL Inhibitor BCLXL_Inhibitor->BCLXL inhibits

Caption: Intrinsic apoptosis pathway showing the inhibitory roles of BCL-2, BCL-XL, and MCL-1, and the points of intervention for selective inhibitors.

Experimental_Workflow Workflow for Comparing BH3 Mimetic Effects on Protein Expression Cell_Culture Cancer Cell Line Culture (e.g., BCL-2 Dependent Line) Treatment Treatment with Inhibitors: - Vehicle Control - this compound - Alternative Inhibitor 1 - Alternative Inhibitor 2 Cell_Culture->Treatment Harvesting Cell Harvesting and Lysis Treatment->Harvesting Quantification Protein Quantification (e.g., BCA Assay) Harvesting->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BCL-XL, anti-MCL-1, anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis and Normalization to Loading Control Detection->Analysis

Caption: A generalized experimental workflow for assessing changes in BCL-XL and MCL-1 protein expression levels following treatment with BH3 mimetics using Western blotting.

Experimental Protocols

Western Blot Analysis of BCL-XL and MCL-1 Expression

This protocol outlines the key steps for quantifying BCL-XL and MCL-1 protein levels in cancer cell lines following treatment with BCL-2 family inhibitors.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., a BCL-2 dependent cell line for S65487 evaluation) in appropriate culture vessels and allow them to adhere or reach a desired confluency.

  • Treat cells with this compound, an alternative inhibitor (e.g., S63845), or vehicle control at various concentrations and for specific time points (e.g., 24, 48 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for BCL-XL, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the BCL-XL and MCL-1 bands to the corresponding loading control to determine the relative protein expression levels.

Conclusion

This compound is a highly selective BCL-2 inhibitor with a minimal direct impact on the expression levels of BCL-XL and MCL-1. Its therapeutic efficacy is derived from its potent and specific inhibition of BCL-2's anti-apoptotic function. In contrast, other less selective inhibitors or those targeting different BCL-2 family members can lead to complex compensatory changes in the expression of anti-apoptotic proteins, often associated with the development of drug resistance. Understanding the distinct selectivity profiles of various BCL-2 family inhibitors is paramount for predicting their on-target effects and for the rational design of combination therapies to overcome resistance. For researchers investigating the specific role of BCL-2 in apoptosis, this compound represents a precise pharmacological tool, with the expectation of negligible confounding effects on BCL-XL and MCL-1 expression.

References

S65487 Hydrochloride: A Comparative Analysis of In Vitro Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S65487 hydrochloride, a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor, has demonstrated significant promise in preclinical studies for the treatment of various malignancies.[1] As a prodrug of S55746, it is designed for intravenous administration and has shown activity against both wild-type Bcl-2 and clinically relevant mutations that confer resistance to other Bcl-2 inhibitors.[1] This guide provides a comparative overview of the IC50 values of this compound and its active form, S55746, in different cancer cell lines, details the experimental protocols for determining these values, and illustrates the signaling pathway involved.

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro cytotoxic activity of S55746, the active metabolite of this compound, in a panel of hematological cancer cell lines. While specific IC50 values for this compound are reported to be in the low nanomolar (nM) range in hematological cancer cell lines, detailed comparative data is more readily available for its active form, S55746.[1]

Table 1: IC50 Values of S55746 in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines

Cell LineIC50 (µM)
Toledo< 1 µM
SU-DHL-4< 1 µM
SU-DHL-6< 1 µM
OCI-Ly1< 1 µM
OCI-Ly3> 10 µM
OCI-Ly7> 10 µM
OCI-Ly10< 1 µM
HBL-1< 1 µM
U-2932> 10 µM
DB> 10 µM
SU-DHL-5> 10 µM

Table 2: IC50 Values of S55746 in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineIC50 (µM)
Granta-519< 1 µM
Jeko-1> 10 µM
Mino< 1 µM
Rec-1> 10 µM
Z-138> 10 µM

Table 3: IC50 Values of S55746 in Other Hematological Malignancies

Cancer TypeCell Line/SampleIC50/EC50
Acute Lymphoblastic Leukemia (ALL)RS4;1171.6 nM (IC50)
Chronic Lymphocytic Leukemia (CLL)Primary CLL cells (n=7)4.4 - 47.2 nM (EC50)
Burkitt Lymphoma (BL)Various Cell Lines> 10 µM (IC50)

Experimental Protocols

The determination of IC50 values is crucial for assessing the anti-cancer activity of a compound. A commonly used method is the CellTiter-Glo® Luminescent Cell Viability Assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • This compound or S55746

  • Standard cell culture medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Opaque-walled multiwell plates (e.g., 96-well)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound or S55746 in culture medium. Add the different concentrations of the compound to the designated wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only) for background measurement.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Signaling Pathway and Experimental Workflow

Bcl-2 Signaling Pathway Inhibition by S65487

S65487 acts by selectively inhibiting the anti-apoptotic protein Bcl-2. In many cancers, Bcl-2 is overexpressed, which prevents the initiation of apoptosis, or programmed cell death, leading to uncontrolled cell proliferation and survival. S65487 binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like BIM. This allows the pro-apoptotic proteins BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade of events ultimately activates caspases and executes apoptosis.

Bcl2_Pathway Mechanism of Action of S65487 cluster_0 Normal Apoptotic Regulation cluster_1 S65487 Intervention Bcl2 Bcl-2 (Anti-apoptotic) BAX_BAK BAX / BAK Bcl2->BAX_BAK Inhibits BIM BIM (Pro-apoptotic) BIM->Bcl2 Binds to BIM->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes S65487 S65487 S65487->Bcl2 Inhibits

Caption: S65487 inhibits Bcl-2, leading to apoptosis.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a compound in cancer cell lines.

IC50_Workflow Experimental Workflow for IC50 Determination start Start cell_culture 1. Cancer Cell Culture (e.g., RPMI-1640, 10% FBS) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. S65487 Treatment (Serial Dilutions) seeding->treatment incubation 4. Incubation (e.g., 72 hours) treatment->incubation assay 5. Cell Viability Assay (e.g., CellTiter-Glo®) incubation->assay data_acq 6. Data Acquisition (Luminometer) assay->data_acq analysis 7. Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Caption: Workflow for IC50 determination.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for S65487 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research, the proper handling and disposal of specialized chemical compounds like S65487 hydrochloride are paramount for ensuring a safe and compliant operational environment. This document provides a clear, step-by-step guide for the safe management of this compound, a potent and selective Bcl-2 inhibitor used in cancer research.

Immediate Safety Protocols

When working with this compound, adherence to established laboratory safety protocols is the first line of defense. The following table summarizes the key safety information based on data for similar hydrochloride compounds.

Hazard Identification and Personal Protective Equipment (PPE)
Primary Hazards
Harmful if swallowed.[1]
May cause skin and eye irritation upon direct contact.
Required Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or glasses.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: Laboratory coat.
Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation. Use a certified respirator if dust is generated.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines. The recommended procedure is to dispose of the chemical waste through an approved waste disposal plant.[1]

Operational Plan for Disposal:

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound solid waste and another for solutions.

    • Do not mix with other chemical waste unless compatibility has been confirmed.

  • Containerization:

    • Use leak-proof, sealable containers for all this compound waste.

    • Ensure containers are appropriately labeled with the chemical name and associated hazard symbols.

  • Storage Pending Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow the storage temperature guidelines provided by the supplier for the pure compound, which is typically -20°C for long-term storage.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.

    • Provide the EHS team with a complete list of the chemical waste, including quantities.

  • Documentation:

    • Maintain a detailed log of the amount of this compound used and the quantity transferred to waste.

Experimental Workflow for Handling and Disposal

To ensure a seamless and safe process from reception to disposal, the following workflow should be implemented.

cluster_receiving Receiving and Storage cluster_experiment Experimental Use cluster_disposal Waste Management node_receive Receive S65487 Hydrochloride node_store Store at Recommended Temperature (-20°C) node_receive->node_store Initial Handling node_prepare Prepare Solutions in Vented Hood node_store->node_prepare Preparation node_experiment Conduct Experiment node_prepare->node_experiment Use node_waste Segregate and Containerize Waste node_experiment->node_waste Waste Generation node_label Label Waste Container Clearly node_waste->node_label node_dispose Dispose via Approved Waste Facility node_label->node_dispose Final Disposal

This compound Handling and Disposal Workflow

This procedural guidance is designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By adhering to these steps, laboratories can maintain a high standard of safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling S65487 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling S65487 hydrochloride (also known as VOB560 hydrochloride). The following procedures are designed to ensure the safe handling, use, and disposal of this potent and selective BCL-2 inhibitor.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, adherence to the following personal protective equipment standards is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and disposable nitrile gloves.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1] If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
Hand Protection Wash hands thoroughly after handling.[1][2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it is received is critical for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a dry, dark place.[3] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[3]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[4]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Consult the supplier's datasheet for solubility information to select the appropriate solvent.[4] this compound is often supplied as a solution in DMSO.[4]

  • When preparing solutions, wear the recommended PPE to avoid inhalation of dust or direct contact with the skin and eyes.

3. Handling and Use:

  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1][2]

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet. For skin contact, wash off immediately with soap and plenty of water.[1] For eye contact, rinse immediately with plenty of water.[1]

  • If swallowed, call a poison center or doctor.[1][2] If inhaled, move to fresh air.[1]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused Compound:

  • Dispose of the unused compound and its container to an approved waste disposal plant.[1][2] Do not dispose of it in the regular trash or down the drain.

2. Contaminated Materials:

  • All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated clothing should be removed and washed before reuse.[1]

3. Waste Solutions:

  • Solutions containing this compound should be collected in a labeled hazardous waste container for chemical waste. The container should be appropriate for the solvent used (e.g., a solvent-safe container for DMSO solutions).

Experimental Workflow: Safe Handling and Disposal

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Compound inspect Inspect for Damage receive->inspect store Store at appropriate temperature (-20°C or 4°C) inspect->store ppe Don Personal Protective Equipment store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve collect_solid Collect Unused Solid in Hazardous Waste weigh->collect_solid experiment Perform Experiment dissolve->experiment collect_liquid Collect Waste Solutions in Hazardous Waste dissolve->collect_liquid experiment->collect_liquid collect_sharps Dispose of Contaminated Sharps in Sharps Container experiment->collect_sharps dispose Dispose of all waste via approved vendor collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Mechanism of Action: BCL-2 Inhibition

This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[5] By binding to BCL-2, it prevents the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, thereby allowing these proteins to initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[4] This mechanism is particularly relevant in hematological cancers where BCL-2 is often overexpressed.[6]

G cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_apoptosis Cellular Outcome BCL2 BCL-2 BIM BIM BCL2->BIM sequesters BAX_BAK BAX/BAK BIM->BAX_BAK activates Mitochondria Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mitochondria induces Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis S65487 This compound S65487->BCL2 inhibits

Caption: this compound inhibits BCL-2, leading to apoptosis.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。